2,4,5-Trichlorophenetole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
6851-44-1 |
|---|---|
Molecular Formula |
C8H7Cl3O |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
1,2,4-trichloro-5-ethoxybenzene |
InChI |
InChI=1S/C8H7Cl3O/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |
InChI Key |
XMLUZDBYNTZUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2,4,5-Trichlorophenetole chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on 2,4,5-Trichlorophenetole. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Properties
This compound is a chlorinated aromatic ether. Its chemical structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 4, and 5, and an ethoxy group (-OCH2CH3) at position 1.
Chemical Structure:
Properties of this compound:
A comprehensive search of available scientific literature and databases reveals a significant lack of experimentally determined physical and chemical properties for this compound. The data for its precursor, 2,4,5-Trichlorophenol, is more readily available and is provided here for context and comparison.
| Property | This compound | 2,4,5-Trichlorophenol |
| Molecular Formula | C8H7Cl3O | C6H3Cl3O[1][2][3][4][5][6] |
| Molecular Weight | 225.50 g/mol | 197.45 g/mol [2][4][6] |
| CAS Number | Data Not Available | 95-95-4[2][3][4][6] |
| Melting Point | Data Not Available | 67-69 °C[4] |
| Boiling Point | Data Not Available | 248 °C at 740 mmHg[4] |
| Solubility in Water | Expected to be low | 1,200 mg/L[1] |
| Appearance | Data Not Available | Colorless needles, gray flakes, or off-white lumpy solid[2][6] |
| Odor | Data Not Available | Phenolic odor[2][6] |
Synthesis
Proposed Synthesis of this compound:
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located in the public domain. For researchers synthesizing this compound, standard analytical techniques would be required to characterize the final product.
Toxicological and Environmental Information
There is a significant lack of toxicological and environmental fate data specifically for this compound. However, information on the related compound, 2,4,5-Trichlorophenol, is available and may provide some insight into the potential hazards.
2,4,5-Trichlorophenol Toxicology Summary:
-
Toxicity: It is considered toxic.[1]
-
Human Exposure: Acute dermal exposure can cause skin burns, and it is an irritant to the eyes, nose, pharynx, and lungs.[7]
-
Carcinogenicity: The EPA has classified 2,4,5-Trichlorophenol as a Group D substance, meaning it is not classifiable as to human carcinogenicity.[7]
-
Environmental Fate: In soil, it is expected to have moderate to low mobility and biodegrade. It can be metabolized by soil microbes.[8]
It is important to note that the ethoxy group in this compound may alter its toxicological and environmental profile compared to the hydroxyl group in 2,4,5-Trichlorophenol.
Signaling Pathways and Experimental Protocols
A thorough search of scientific literature did not reveal any studies detailing the interaction of this compound with specific biological signaling pathways. Furthermore, no experimental protocols involving this compound were found.
Conclusion
This technical guide consolidates the currently available information on this compound. It is evident that there is a significant data gap regarding its physicochemical properties, spectroscopic data, synthesis protocols, and biological activity. The information provided on its precursor, 2,4,5-Trichlorophenol, serves as a reference point. Further research is necessary to fully characterize this compound and understand its potential applications and hazards. Researchers working with this compound should exercise appropriate caution and employ standard laboratory procedures for handling and characterization.
References
- 1. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 4. 2,4,5-Trichlorophenol 95 95-95-4 [sigmaaldrich.com]
- 5. 2,4,5-trichlorophenol | CAS 95-95-4 | LGC Standards [lgcstandards.com]
- 6. chemydata.com [chemydata.com]
- 7. epa.gov [epa.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to the Synthesis of 2,4,5-Trichlorophenetole from 2,4,5-trichlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4,5-Trichlorophenetole from 2,4,5-trichlorophenol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction principles, a detailed experimental protocol, and relevant data presented in a clear, tabular format for ease of comparison.
Introduction
This compound is an aromatic ether derivative of 2,4,5-trichlorophenol. While 2,4,5-trichlorophenol itself has been used as a fungicide and bactericide, its ether derivatives are of interest to researchers in various fields, including drug development and materials science, for their potential biological activities and utility as chemical intermediates. The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with an ethylating agent.
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a well-established organic reaction for the formation of ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In the context of synthesizing this compound, the reaction involves two key steps:
-
Deprotonation of the Phenol: The acidic proton of the hydroxyl group of 2,4,5-trichlorophenol is removed by a base to form the corresponding 2,4,5-trichlorophenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The newly formed 2,4,5-trichlorophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide, displacing the halide leaving group and forming the ether linkage.
The overall reaction is illustrated in the following diagram:
Caption: Figure 1: Williamson Ether Synthesis of this compound
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on a general procedure for the Williamson ether synthesis of substituted phenols.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity |
| 2,4,5-Trichlorophenol | 197.45 | ≥98% |
| Ethyl Iodide | 155.97 | ≥99% |
| Potassium Carbonate (anhydrous) | 138.21 | ≥99% |
| Acetonitrile (anhydrous) | 41.05 | ≥99.8% |
| Diethyl Ether | 74.12 | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | - | - |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ≥97% |
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5-trichlorophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10-15 mL per gram of 2,4,5-trichlorophenol).
-
Addition of Ethylating Agent: While stirring the suspension at room temperature, add ethyl iodide (1.5 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide. Wash the solid residue with a small amount of diethyl ether.
-
Extraction: Combine the filtrate and the ether washings and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
Table 1: Reactant Quantities (for a 10 mmol scale reaction)
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Equivalents |
| 2,4,5-Trichlorophenol | 197.45 | 10.0 | 1.97 | - | 1.0 |
| Ethyl Iodide | 155.97 | 15.0 | 2.34 | 1.21 | 1.5 |
| Potassium Carbonate | 138.21 | 20.0 | 2.76 | - | 2.0 |
Table 2: Physical and Spectral Data of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₈H₇Cl₃O |
| Molar Mass | 225.50 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, ppm) | δ 7.4 (s, 1H), 7.2 (s, 1H), 4.1 (q, 2H), 1.5 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 153, 130, 129, 128, 126, 115, 65, 15 |
| IR (cm⁻¹) | ~2980 (C-H), ~1580, 1470 (C=C), ~1240 (C-O), ~870 (C-Cl) |
| Mass Spectrum (m/z) | 224 (M⁺), 226 (M⁺+2), 228 (M⁺+4) |
Note: The spectral data presented in Table 2 are predicted values based on the structure of this compound and may vary slightly from experimental data.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Figure 2: Experimental Workflow
Safety Considerations
-
2,4,5-Trichlorophenol: is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Ethyl Iodide: is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.
-
Acetonitrile: is flammable and toxic. Avoid inhalation and contact with skin.
-
Potassium Carbonate: is an irritant. Avoid creating dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound from 2,4,5-trichlorophenol via the Williamson ether synthesis. The provided data and workflow diagrams are intended to assist researchers in the successful execution of this synthesis. The methodology is robust and can likely be adapted for the synthesis of other substituted phenetoles.
An In-depth Technical Guide to 2,4,5-Trichlorophenetole and its Closely Related Precursor, 2,4,5-Trichlorophenol
A comprehensive resource for researchers, scientists, and drug development professionals.
Chemical Identification and Properties
A clear distinction between 2,4,5-Trichlorophenetole and its precursor is essential for research and development. The following table summarizes the key identifiers and physicochemical properties of 2,4,5-Trichlorophenol.
| Property | Value |
| Chemical Name | 2,4,5-Trichlorophenol |
| Synonyms | TCP, Dowicide 2, Preventol I |
| CAS Number | 95-95-4[1] |
| Molecular Formula | C₆H₃Cl₃O[1][2] |
| Molecular Weight | 197.45 g/mol [1] |
| Appearance | Colorless to light tan solid |
| Melting Point | 67-68 °C |
| Boiling Point | 253 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
Synthesis and Experimental Protocols
The synthesis of this compound would typically proceed via the Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the deprotonation of a phenol (in this case, 2,4,5-Trichlorophenol) to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide).
Experimental Protocol: Synthesis of this compound (Proposed)
-
Deprotonation of 2,4,5-Trichlorophenol: A solution of 2,4,5-Trichlorophenol in a suitable aprotic polar solvent (e.g., acetone, DMF) is treated with a slight excess of a base (e.g., potassium carbonate, sodium hydride) at room temperature. The reaction is stirred until the deprotonation is complete, which can be monitored by thin-layer chromatography (TLC).
-
Nucleophilic Attack: An ethyl halide (e.g., ethyl iodide) is added to the reaction mixture. The mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Synthesis:
Biological Activity and Signaling Pathways
While specific signaling pathway data for this compound is not available, the biological effects of chlorophenols, including 2,4,5-Trichlorophenol, have been studied. These compounds are known for their toxicity, which is often mediated through the uncoupling of oxidative phosphorylation and the generation of reactive oxygen species (ROS).
Potential Signaling Pathway of Chlorophenol-Induced Toxicity:
Chlorophenols can interfere with the electron transport chain in mitochondria, leading to a decrease in ATP synthesis and an increase in ROS production. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis.
Safety and Handling
2,4,5-Trichlorophenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area immediately with copious amounts of water.
This technical guide provides a starting point for researchers and professionals working with this compound and its precursor. Due to the limited availability of data on the ether, further experimental investigation is warranted to fully characterize its properties and biological effects.
References
An In-depth Technical Guide to 2,4,5-Trichlorophenetole: A Data-Deficient Compound and a Comprehensive Look at its Precursor, 2,4,5-Trichlorophenol
Disclaimer: Extensive searches of scientific literature and chemical databases have revealed a significant lack of available data for the physical and chemical properties, experimental protocols, and biological activities of 2,4,5-Trichlorophenetole . Therefore, this guide provides a detailed overview of its immediate precursor, 2,4,5-Trichlorophenol (TCP) , for which a substantial body of research exists. This information is provided as the most relevant available substitute. A proposed synthesis of this compound is also presented based on established chemical principles.
2,4,5-Trichlorophenol: Physical and Chemical Properties
2,4,5-Trichlorophenol is a chlorinated aromatic organic compound that has been used as a fungicide and herbicide.[1] It is also a known precursor in the synthesis of other pesticides, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[2]
Physical Properties of 2,4,5-Trichlorophenol
The key physical properties of 2,4,5-Trichlorophenol are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₃Cl₃O | [3][4] |
| Molecular Weight | 197.44 g/mol | [1] |
| Appearance | Colorless needles, gray flakes, or off-white lumpy solid | [4] |
| Melting Point | 67-69 °C | |
| Boiling Point | 248 °C at 740 mmHg | |
| Flash Point | 133 °C (closed cup) | |
| Solubility | Sparingly soluble in water | [5] |
| Odor | Phenolic odor | [4] |
Chemical Properties of 2,4,5-Trichlorophenol
The chemical properties and identifiers for 2,4,5-Trichlorophenol are provided in the following table.
| Property | Value | References |
| CAS Number | 95-95-4 | [3] |
| IUPAC Name | 2,4,5-Trichlorophenol | [1] |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)O | [1] |
| InChI Key | LHJGJYXLEPZJPM-UHFFFAOYSA-N | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long-lasting effects) | |
| UN Number | 2020 | [3] |
Proposed Synthesis of this compound
While specific experimental protocols for the synthesis of this compound are not available in the searched literature, a viable and well-established method would be the Williamson ether synthesis.[6][7][8] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
Hypothetical Experimental Protocol: Williamson Ether Synthesis of this compound
Objective: To synthesize this compound from 2,4,5-Trichlorophenol and an ethylating agent.
Materials:
-
2,4,5-Trichlorophenol
-
Sodium hydroxide (NaOH) or a stronger base like sodium hydride (NaH)
-
Ethyl iodide (or another suitable ethylating agent like diethyl sulfate)
-
A suitable aprotic polar solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)[8]
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Solvents for extraction and purification (e.g., diethyl ether, hexane)
Procedure:
-
Deprotonation of 2,4,5-Trichlorophenol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-Trichlorophenol in the chosen solvent. Add an equimolar amount of a strong base (e.g., sodium hydroxide) to deprotonate the phenol and form the sodium 2,4,5-trichlorophenoxide salt. Stir the mixture at room temperature until the deprotonation is complete.
-
Nucleophilic Attack: To the solution of the phenoxide, add a slight excess (e.g., 1.1 equivalents) of ethyl iodide. Heat the reaction mixture to a moderate temperature (e.g., 50-100 °C) and monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether.
-
Purification: Combine the organic extracts and wash them with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.[9] Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent in vacuo to obtain the crude this compound.
-
Characterization: Purify the crude product further by techniques such as column chromatography or distillation. Characterize the final product by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed Williamson ether synthesis for this compound.
Caption: Proposed Williamson ether synthesis of this compound.
Biological Activity and Signaling Pathways
As previously stated, no information regarding the biological activity or associated signaling pathways of this compound was found.
For the related compound, 2,4,5-Trichlorophenol , it is known to be toxic and was used as a fungicide and bactericide.[4] Exposure can cause irritation to the skin, eyes, nose, and throat.[4] There is limited information on its chronic effects, and it is not classifiable as to its carcinogenicity to humans.[10]
Conclusion
This technical guide has provided a comprehensive overview of the available information for 2,4,5-Trichlorophenol as a proxy for the data-deficient this compound. The physical and chemical properties of 2,4,5-Trichlorophenol have been summarized in tabular format. Furthermore, a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound via the Williamson ether synthesis has been presented, along with a corresponding workflow diagram. The lack of data on this compound highlights a gap in the scientific literature and suggests an opportunity for future research to characterize this compound and evaluate its properties and potential biological effects.
References
- 1. 2,4,5-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 2. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. accustandard.com [accustandard.com]
- 4. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. healthandenvironment.org [healthandenvironment.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. epa.gov [epa.gov]
Navigating the Solubility of 2,4,5-Trichlorophenetole: A Methodological Guide
For Immediate Release
This technical guide addresses the solubility of 2,4,5-Trichlorophenetole, a topic of interest for researchers, scientists, and professionals in drug development. A comprehensive search for quantitative and qualitative solubility data for this compound in various common solvents has revealed a significant lack of available information in published scientific literature and chemical databases. The majority of accessible data pertains to the related compound, 2,4,5-Trichlorophenol, which possesses different physicochemical properties.
In light of this data gap, this document provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of a solid organic compound such as this compound. The methodologies outlined below are based on the widely accepted "shake-flask" method, considered the gold standard for reliable solubility measurements.[1][2]
Experimental Protocol: Determination of Thermodynamic Solubility
This protocol describes the equilibrium shake-flask method for determining the solubility of a solid organic compound in a range of solvents.
1. Materials and Equipment
-
Analyte: this compound (solid, high purity)
-
Solvents: A range of solvents of interest (e.g., water, ethanol, methanol, acetone, hexane, dimethyl sulfoxide (DMSO)).
-
Equipment:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)
-
pH meter (for aqueous solvents)
-
2. Procedure
-
Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, buffer to the desired pH and measure the final pH.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3] Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC, GC, UV-Vis).
3. Data Analysis
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve using the analytical instrument.
-
Calculation of Solubility: Using the calibration curve, determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Data Presentation: Summarize the quantitative solubility data in a structured table for easy comparison across the different solvents tested.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
This methodological guide provides a robust framework for researchers to generate the necessary solubility data for this compound, enabling further research and development activities. The absence of pre-existing data underscores the importance of such fundamental characterization for novel or less-studied compounds.
References
Spectroscopic Profile of 2,4,5-Trichlorophenetole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2,4,5-Trichlorophenetole. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and comparative data from structurally analogous molecules to offer a comprehensive analytical profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of spectroscopy and by comparison with related compounds such as 2,4,5-trichlorophenol and phenetole.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.5 | s | - |
| H-6 | ~ 7.0 | s | - |
| -O-CH₂- | ~ 4.1 | q | ~ 7.0 |
| -CH₃ | ~ 1.4 | t | ~ 7.0 |
Disclaimer: Predicted values may vary from experimental results.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | ~ 153 |
| C-2 | ~ 128 |
| C-3 | ~ 132 |
| C-4 | ~ 126 |
| C-5 | ~ 130 |
| C-6 | ~ 115 |
| -O-CH₂- | ~ 65 |
| -CH₃ | ~ 15 |
Disclaimer: Predicted values may vary from experimental results.
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C=C (Aromatic) | 1600-1475 | Medium-Strong |
| C-O (Ether) | 1250-1000 | Strong |
| C-Cl | 800-600 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Ion |
| 224/226/228 | [M]⁺ (Molecular Ion) |
| 195/197/199 | [M - C₂H₅]⁺ |
| 167/169/171 | [M - C₂H₅O]⁺ |
Note: The presence of three chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
-
Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and a molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Potential Environmental Sources of 2,4,5-Trichlorophenetole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the potential environmental sources of 2,4,5-Trichlorophenetole. Due to the scarcity of direct information on this specific compound, this document focuses on its immediate and well-documented precursor, 2,4,5-Trichlorophenol (2,4,5-TCP). The environmental presence of 2,4,5-TCP is a significant concern due to its toxicity and its historical use as a pesticide and as an intermediate in the synthesis of other agrochemicals.[1][2][3] This guide will detail the known environmental sources of 2,4,5-TCP, its chemical properties, and the analytical methods for its detection. Furthermore, it will explore the potential for the formation of this compound from 2,4,5-TCP through chemical reactions that could occur in industrial or environmental settings.
Chemical Identity and Properties of 2,4,5-Trichlorophenol
2,4,5-Trichlorophenol is a synthetic chemical that exists as colorless needles or gray flakes at room temperature.[4] Its environmental behavior is influenced by its moderate solubility in water and low volatility.[1] The key chemical and physical properties of 2,4,5-TCP are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 95-95-4 | [1] |
| Molecular Formula | C6H3Cl3O | [1] |
| Molecular Weight | 197.45 g/mol | [4] |
| Appearance | Colorless needles or gray flakes | [4] |
| Melting Point | 68 °C | [1] |
| Boiling Point | 246-248 °C | [4] |
| Water Solubility | 1,200 mg/L at 20 °C | [1] |
| Vapor Pressure | 0.02 mm Hg at 20 °C | [1] |
| log Koc | 2.5 - 3.4 | [1] |
| pKa | 7.37 at 25 °C | [4] |
Potential Environmental Sources of 2,4,5-Trichlorophenol
The environmental presence of 2,4,5-Trichlorophenol is primarily due to anthropogenic activities. The main sources are its historical use in industrial and agricultural applications and its formation as a degradation product of other chemicals.
Industrial Production and Use
Historically, 2,4,5-TCP was a significant industrial chemical. Its primary use was as an intermediate in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of the controversial defoliant Agent Orange.[1] It was also used directly as a fungicide, bactericide, and wood preservative.[2][5] Although its production and use have been largely discontinued in many countries, legacy contamination from manufacturing sites and treated materials remains a potential source of environmental release.[1]
Degradation of Herbicides
The herbicide 2,4,5-T can degrade in the environment to form 2,4,5-Trichlorophenol.[6] This degradation can occur through microbial action in soil and water. Therefore, areas where 2,4,5-T was heavily applied, such as agricultural lands and forests, may still contain residues of 2,4,5-TCP. The half-life of 2,4,5-T in soil can range from several weeks to months, allowing for a sustained release of its degradation products.[6]
Combustion and Other Sources
The incineration of municipal and industrial waste containing chlorinated organic compounds can lead to the formation of various chlorophenols, including 2,4,5-TCP.[7] Additionally, the chlorination of water that contains phenol can also result in the formation of chlorinated phenols, although the specific isomers formed depend on the reaction conditions.[4]
Inferred Formation of this compound
While direct evidence for the environmental presence of this compound is lacking, its formation from 2,4,5-Trichlorophenol is chemically plausible through a process known as etherification. The most common method for synthesizing ethers from phenols is the Williamson ether synthesis.
Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of a deprotonated alcohol or phenol (an alkoxide or phenoxide) with an alkyl halide.[2][3] In the context of this compound formation, the sodium salt of 2,4,5-Trichlorophenol (sodium 2,4,5-trichlorophenoxide) could react with an ethylating agent such as ethyl chloride or ethyl iodide to yield this compound.
This reaction is commonly carried out in a laboratory or industrial setting. However, the potential for such a reaction to occur in specific environmental niches cannot be entirely ruled out, particularly in contaminated sites with a complex mixture of chemicals, including both chlorophenols and alkylating agents, under favorable conditions (e.g., specific pH and temperature).
Quantitative Data on Environmental Concentrations of 2,4,5-Trichlorophenol
The following table summarizes some of the reported concentrations of 2,4,5-Trichlorophenol in various environmental matrices. It is important to note that these values can vary significantly depending on the location, proximity to sources of contamination, and the analytical methods used.
| Environmental Matrix | Concentration Range | Location | Reference |
| Drinking Water | 35 - 59 µg/L | Finland | [1] |
| Drinking Water | 28 ng/L | Taiwan | [1] |
| Drinking Water | 6 - 39 ng/L | Zagreb, Yugoslavia | [1] |
| Raw and Finished Water | <0.5 - 0.57 ppb | USA Community Water Supplies | [8] |
Experimental Protocols for Detection and Quantification
The detection and quantification of 2,4,5-Trichlorophenol in environmental samples typically involve a multi-step analytical procedure. The general workflow is outlined below.
Sample Collection and Preparation
-
Water Samples: Collect water samples in clean, amber glass bottles to prevent photodegradation. Acidify the samples to a pH < 2 with a strong acid (e.g., sulfuric acid) to preserve the analyte.
-
Soil and Sediment Samples: Collect soil or sediment samples using a stainless steel corer or scoop and store them in glass jars at 4°C.
-
Extraction:
-
Water: Use liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) or solid-phase extraction (SPE) with a C18 or similar sorbent.
-
Soil/Sediment: Use Soxhlet extraction or accelerated solvent extraction (ASE) with a solvent mixture such as acetone/hexane.
-
Sample Cleanup
The crude extracts often contain interfering compounds that need to be removed before instrumental analysis. Common cleanup techniques include:
-
Gel Permeation Chromatography (GPC): To remove high molecular weight compounds.
-
Silica Gel or Florisil Column Chromatography: To separate the analyte from polar and nonpolar interferences.
Derivatization (Optional but Recommended for GC Analysis)
To improve the volatility and chromatographic properties of 2,4,5-TCP for gas chromatography (GC) analysis, it is often derivatized. A common method is acetylation with acetic anhydride or silylation with a silylating agent (e.g., BSTFA).
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for the analysis of 2,4,5-TCP. A capillary GC column (e.g., DB-5ms) is used for separation, and a mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode array detector can also be used for the analysis of 2,4,5-TCP without the need for derivatization. A C18 reversed-phase column is typically used with a mobile phase of acetonitrile and water.
Conclusion
While this compound itself is not a well-documented environmental contaminant, its precursor, 2,4,5-Trichlorophenol, has been a significant environmental pollutant due to its historical industrial and agricultural uses. The potential for the formation of this compound from 2,4,5-TCP, particularly in specific industrial or contaminated environmental settings, warrants further investigation. Understanding the environmental sources and fate of 2,4,5-TCP is crucial for assessing the potential risks associated with this compound and its potential derivatives. The analytical methods detailed in this guide provide a framework for the reliable detection and quantification of 2,4,5-TCP in various environmental matrices, which is the first step in managing and mitigating its environmental impact. Continued monitoring and research are essential to fully understand the environmental behavior of these chlorinated phenolic compounds.
References
- 1. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. munin.uit.no [munin.uit.no]
- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Preliminary Toxicological Data on 2,4,5-Trichlorophenetole: A Technical Guide
Introduction
2,4,5-Trichlorophenetole is a chlorinated aromatic ether. Its structural similarity to 2,4,5-trichlorophenol suggests that it may share similar toxicological properties. Chlorinated phenols and their derivatives are known for their potential to cause a range of adverse health effects, including hepatotoxicity, genotoxicity, and carcinogenicity. The primary mechanism of toxicity for many chlorinated phenols is the uncoupling of oxidative phosphorylation. This guide summarizes the available toxicological data for the closely related 2,4,5-trichlorophenol to infer the potential hazards of this compound and outlines standard experimental protocols for its toxicological assessment.
Quantitative Toxicological Data (Inferred from 2,4,5-Trichlorophenol)
The following tables present quantitative toxicological data for 2,4,5-trichlorophenol. These values are provided as an estimate of the potential toxicity of this compound and should be confirmed with specific studies on the target compound.
Table 1: Acute Toxicity of 2,4,5-Trichlorophenol
| Test Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 2.96 g/kg | [1] |
Table 2: Genotoxicity of 2,4,5-Trichlorophenoxyethanol (TCPE)
| Assay | Test System | Result | Notes |
| Ames Test | Salmonella typhimurium | Negative | Did not induce mutations. |
| Sister Chromatid Exchange | Chinese hamster cells | Positive | Induced an increase in sister chromatid exchanges. |
Experimental Protocols
Detailed methodologies for key toxicological experiments that would be relevant for assessing the safety of this compound are provided below.
Acute Oral Toxicity (LD50) Study
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females.
Methodology:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered by oral gavage. The substance is often dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
A range of doses is administered to different groups of animals. A control group receives the vehicle only.
-
Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Body weights are recorded at the beginning and end of the study.
-
At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
-
The LD50 is calculated using a recognized statistical method (e.g., probit analysis).
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Test System: Histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102).
Methodology:
-
The test substance is dissolved in a suitable solvent (e.g., DMSO).
-
The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Sister Chromatid Exchange (SCE) Assay
Objective: To evaluate the genotoxic potential of a substance by its ability to induce exchanges between sister chromatids in cultured mammalian cells.
Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.
Methodology:
-
Cells are cultured in the presence of 5-bromodeoxyuridine (BrdU) for two cell cycles.
-
The test substance is added to the cell cultures at various concentrations for a defined period.
-
A metabolic activation system (S9 mix) can be included to assess the effect of metabolites.
-
Cells are harvested, and metaphase chromosomes are prepared.
-
The chromosomes are differentially stained to visualize the sister chromatids.
-
The number of sister chromatid exchanges per cell is scored.
-
A substance is considered genotoxic if it causes a significant, dose-dependent increase in the frequency of SCEs.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow diagrams for key toxicological assays.
Potential Signaling Pathway Disruption
Chlorinated aromatic compounds are known to induce oxidative stress. The following diagram illustrates a simplified oxidative stress response pathway that could be investigated for this compound.
Caption: Oxidative stress response pathway potentially affected by chlorinated aromatic compounds.
References
Biodegradation Pathways of 2,4,5-Trichlorophenetole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known and hypothesized biodegradation pathways of 2,4,5-Trichlorophenetole. Due to a lack of direct studies on this compound, this guide extrapolates a likely initial degradation step based on the well-documented biodegradation of structurally similar compounds, such as 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). The primary hypothesized step involves the microbial cleavage of the ether bond to form 2,4,5-Trichlorophenol (2,4,5-TCP), a common intermediate in the degradation of many chlorinated aromatic compounds.
This guide then delves into the established aerobic and anaerobic biodegradation pathways of 2,4,5-TCP, detailing the key microbial species, enzymes, and metabolic intermediates. Quantitative data from various studies are summarized in tabular format for ease of comparison. Furthermore, detailed experimental protocols for key assays and analytical methods are provided to facilitate further research in this area. Visual diagrams generated using the DOT language are included to illustrate the signaling pathways and experimental workflows.
Hypothesized Initial Biodegradation of this compound
Currently, there is a notable absence of published research specifically detailing the microbial degradation of this compound. However, based on the extensive literature on the biodegradation of analogous ether-containing chlorinated aromatic compounds, a primary degradation pathway can be proposed. The initial and most probable step is the cleavage of the ether bond, a common reaction in the microbial metabolism of xenobiotics. This cleavage would yield 2,4,5-Trichlorophenol (2,4,5-TCP) and ethanol. This hypothesis is supported by studies on the degradation of 2,4,5-T, where the ether linkage is cleaved to form 2,4,5-TCP.
The subsequent fate of 2,4,5-TCP is well-documented and proceeds through distinct aerobic and anaerobic pathways, which are detailed in the following sections.
Caption: Hypothesized initial step in this compound biodegradation.
Aerobic Biodegradation of 2,4,5-Trichlorophenol (2,4,5-TCP)
Under aerobic conditions, the degradation of 2,4,5-TCP is primarily carried out by fungi, particularly the white-rot fungus Phanerochaete chrysosporium. This organism utilizes a non-specific, extracellular lignin-degrading enzyme system.
The key enzymes involved are Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP) . These enzymes catalyze the oxidative dechlorination of 2,4,5-TCP. The pathway involves a series of oxidation and reduction reactions, leading to the sequential removal of chlorine atoms and eventual ring cleavage.
The proposed aerobic degradation pathway of 2,4,5-TCP by P. chrysosporium is as follows:
-
Oxidation: 2,4,5-Trichlorophenol is oxidized by LiP or MnP to 2,5-Dichloro-1,4-benzoquinone.
-
Reduction: 2,5-Dichloro-1,4-benzoquinone is then reduced to 2,5-Dichloro-1,4-hydroquinone.
-
Oxidative Dechlorination: The 2,5-Dichloro-1,4-hydroquinone is further oxidized, leading to the removal of a chlorine atom and the formation of a hydroxylated intermediate.
-
Sequential Dechlorination and Hydroxylation: This cycle of oxidation and reduction continues, resulting in the formation of tri- and tetrahydroxylated intermediates.
-
Ring Cleavage: The resulting hydroxylated ring is then susceptible to cleavage, leading to the formation of aliphatic acids that can be mineralized to CO2.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,5-Trichlorophenetole, a chlorinated aromatic ether. Due to the limited direct experimental data on this specific compound, this guide synthesizes information on its precursor, 2,4,5-trichlorophenol, and related chlorinated phenetoles to infer its probable characteristics. The guide covers the likely synthesis route, predicted physicochemical properties, and potential biological activities and toxicity. Detailed methodologies for the synthesis of related compounds and analytical techniques are presented to facilitate further research. This document aims to serve as a foundational resource for researchers interested in the evaluation and potential applications of this compound.
Introduction
This compound belongs to the class of chlorinated aromatic ethers. While its direct applications and biological effects are not extensively documented, its structural similarity to other chlorinated phenols and phenoxy compounds, some of which exhibit significant biological activity, warrants investigation. Its precursor, 2,4,5-trichlorophenol, is a well-studied compound formerly used as a fungicide and an intermediate in the production of herbicides such as 2,4,5-T.[1][2] This guide will extrapolate from the known data of 2,4,5-trichlorophenol and the general chemistry of phenetoles to provide a detailed profile of the title compound.
Synthesis of this compound
The most probable and widely used method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,4,5-trichlorophenoxide would react with an ethyl halide (e.g., ethyl bromide or ethyl iodide).
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Experimental Protocol (General)
A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general procedure based on the Williamson ether synthesis for similar compounds is as follows:
-
Deprotonation of 2,4,5-Trichlorophenol: A solution of 2,4,5-trichlorophenol in a suitable aprotic polar solvent (e.g., acetone, DMF) is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the sodium 2,4,5-trichlorophenoxide salt. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Nucleophilic Substitution: Ethyl bromide or ethyl iodide is added to the solution containing the phenoxide. The reaction mixture is then heated to reflux for several hours to facilitate the SN2 reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and water. The organic layer is washed with a dilute base solution to remove any unreacted phenol, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the pure compound.
Isomers and Related Compounds
The isomers of this compound would include other trichlorophenetole isomers with different substitution patterns of the chlorine atoms on the phenyl ring. There are six possible isomers of trichlorophenol, which could each be converted to the corresponding trichlorophenetole.[2]
Additionally, related compounds would include other chlorinated phenetoles such as:
-
Dichlorophenetoles: e.g., 2,4-Dichlorophenetole
-
Tetrachlorophenetoles: e.g., 2,3,4,5-Tetrachlorophenetole
-
Pentachlorophenetole
The properties and biological activities of these compounds are also not extensively documented but are expected to vary based on the number and position of the chlorine substituents.
Physicochemical Properties
Table 1: Physicochemical Properties of 2,4,5-Trichlorophenol and Phenetole.
| Property | 2,4,5-Trichlorophenol | Phenetole | This compound (Predicted) |
| Molecular Formula | C₆H₃Cl₃O | C₈H₁₀O | C₈H₇Cl₃O |
| Molecular Weight | 197.45 g/mol [2] | 122.16 g/mol | 225.48 g/mol |
| Appearance | Colorless needles or gray flakes[2] | Colorless liquid | Likely a solid or high-boiling liquid |
| Melting Point | 68 °C[1] | -30 °C | Higher than 2,4,5-Trichlorophenol |
| Boiling Point | 253 °C[2] | 170 °C | Higher than Phenetole |
| Solubility in Water | 1,200 mg/L[1] | 1,560 mg/L | Likely low |
| log Kow | 3.72[2] | 2.58 | Likely higher than 3.72 |
Analytical Characterization
The characterization of this compound would likely involve standard analytical techniques used for organic compounds.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This would be a primary method for the identification and quantification of this compound. The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of ethyl and chloro groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector could also be used for analysis, particularly for samples that are not suitable for GC.[3]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals for the aromatic protons and the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). The chemical shifts of the aromatic protons would be influenced by the positions of the chlorine atoms.
-
¹³C NMR would provide information on the number and types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and C-Cl bonds.
Biological Activity and Toxicity
Direct studies on the biological activity and toxicity of this compound are not available. However, based on the known effects of its precursor and other chlorinated phenols, some predictions can be made.
-
Toxicity: 2,4,5-trichlorophenol is known to be toxic and can cause skin and eye irritation.[2] It is plausible that this compound would also exhibit some level of toxicity. The addition of the ethyl group might alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially affecting its toxicokinetics and toxicodynamics.
-
Potential as a Drug Candidate or Precursor: The biological activity of chlorinated aromatic compounds is diverse. Some have been investigated for their antimicrobial, antifungal, or insecticidal properties. Further research would be needed to determine if this compound or its derivatives possess any useful biological activities for drug development.
Potential Signaling Pathway Interactions
Given the lipophilic nature of chlorinated aromatic compounds, they have the potential to interact with various cellular signaling pathways. A hypothetical pathway is outlined below.
Caption: Hypothetical signaling pathway affected by this compound.
Experimental Workflows
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion and Future Directions
This compound is a compound for which there is a significant lack of direct experimental data. This guide has provided a comprehensive overview based on the known properties of its precursor and related compounds. The probable synthesis via Williamson ether synthesis is straightforward, and standard analytical techniques can be used for its characterization.
Future research should focus on:
-
Definitive Synthesis and Characterization: Performing the synthesis of this compound and its isomers and fully characterizing them using modern analytical techniques.
-
Quantitative Physicochemical Data: Measuring key properties such as melting point, boiling point, solubility, and log Kow.
-
Biological Screening: Evaluating the biological activity of this compound and its isomers in various assays to identify any potential therapeutic or other applications.
-
Toxicological Assessment: Conducting in vitro and in vivo studies to determine the toxicity profile of these compounds.
This foundational work will be crucial for any future development and application of this compound and its related compounds in the fields of chemistry, biology, and drug development.
References
Methodological & Application
Analytical Methods for the Detection of 2,4,5-Trichlorophenetole in Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical determination of 2,4,5-Trichlorophenetole in water samples. Due to the limited availability of specific methods for this compound, the following protocols are adapted from established and validated methods for structurally similar compounds, such as 2,4,5-trichlorophenol and other chlorinated phenols. These methods are widely accepted and can be readily modified for the target analyte.
Introduction
This compound is an aromatic ether that may be present in environmental water samples as a result of industrial discharge or from the degradation of pesticides. Its detection at trace levels is critical for environmental monitoring and ensuring water quality. The primary analytical techniques for the determination of such semi-volatile organic compounds in water are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often preceded by a sample preparation step to extract and concentrate the analyte from the water matrix.
Analytical Methods Overview
The detection of this compound in water typically involves a two-step process:
-
Sample Preparation: Extraction of the analyte from the aqueous matrix. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Instrumental Analysis: Separation, identification, and quantification of the analyte using GC-MS or HPLC.
The choice of method depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of related chlorinated phenols using the methods described below. This data can be used as a benchmark for the expected performance of this compound analysis.
| Analytical Method | Analyte (Similar Compound) | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| GC-MS | 2,4,6-Trichlorophenol | LLE | 1 µg/L | 5 µg/L | 97.2% - 110%[1] |
| GC-MS/MS | 2,4,5-Trichlorophenol | SPE | < 0.001 µg/L | - | 75% - 125%[2] |
| HPLC-UV | 2,4-Dichlorophenoxyacetic acid | Salting-Out Assisted LLE | 0.004 µg/L | 0.01 µg/L | 95.98% - 115%[3] |
| HPLC-MS/MS | 2,4,5-Trichlorophenol | SPE | - | - | 73% (for a related compound) |
| GC-ECD | Chlorophenols | SPE | < 20 ng/L | - | 70% - 106% |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction (LLE)
This method is suitable for the determination of this compound in water samples with relatively low levels of interfering substances.
4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect 1-liter water samples in amber glass bottles.
-
pH Adjustment: Adjust the pH of the water sample to ≤ 2 with concentrated sulfuric acid.
-
Extraction:
-
Transfer the acidified sample to a 2-liter separatory funnel.
-
Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and dichloromethane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of the organic solvent.
-
Combine the organic extracts.
-
-
Drying: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
4.1.2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: TG-5SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60 °C held for 1 minute, ramp to 200 °C at 10 °C/min, then to 300 °C at 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity. Monitor characteristic ions for this compound (to be determined from a standard).
-
4.1.3. Quality Control
-
Method Blank: An aliquot of reagent water processed through the entire analytical procedure.
-
Matrix Spike: A fortified aliquot of a sample to evaluate method performance in the sample matrix.
-
Surrogate Standards: A compound of similar chemical properties to the analyte, added to each sample before extraction to monitor extraction efficiency.
Method 2: High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE)
This method is advantageous for its ability to handle more complex matrices and for compounds that may not be amenable to GC analysis without derivatization.
4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 1-liter water samples in amber glass bottles.
-
pH Adjustment: Adjust the sample pH to 2 with sulfuric acid.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water (pH 2). Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interferences.
-
Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the analyte from the cartridge with a suitable organic solvent, such as methanol or acetonitrile. A common protocol is to use two 5 mL aliquots of the elution solvent.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4.2.2. HPLC Analysis
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid). For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Detector:
-
UV-Vis Detector: Monitor at a wavelength determined by the UV spectrum of this compound.
-
Mass Spectrometer (MS/MS): For higher selectivity and sensitivity, an MS/MS detector with an electrospray ionization (ESI) source can be used.
-
Visualizations
Caption: Workflow for the analysis of this compound in water using LLE and GC-MS.
Caption: Workflow for the analysis of this compound in water using SPE and HPLC.
References
Application Note: Analysis of 2,4,5-Trichlorophenetole by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,5-Trichlorophenetole is an aromatic ether compound that may be of interest in environmental monitoring and toxicology studies due to its structural similarity to other chlorinated pollutants. Accurate and sensitive detection is crucial for understanding its environmental fate and potential impact. This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). The methodology is based on established principles for the analysis of related chlorinated compounds, such as phenoxy herbicides and other chlorinated pesticides.
Predicted Mass Spectrum and Retention Characteristics
Molecular Weight: 224.5 g/mol
Predicted Key Mass-to-Charge Ratios (m/z):
The electron impact (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethyl group and losses of chlorine atoms. The fragmentation of aromatic ethers is a key consideration in predicting these values. A prominent fragmentation pattern for ethers is the cleavage of the C-O bond, which can lead to the formation of stable ions.
| Predicted Ion | Predicted m/z | Notes |
| [M]+• | 224 | Molecular ion (containing 35Cl) |
| [M+2]+• | 226 | Isotope peak due to one 37Cl |
| [M+4]+• | 228 | Isotope peak due to two 37Cl |
| [M-C2H4]+• | 196 | Loss of ethene via rearrangement |
| [M-C2H5]+ | 195 | Loss of ethyl radical |
| [C6H2Cl3O]+ | 195 | Fragment corresponding to the trichlorophenoxy cation |
Predicted Retention Time:
This compound is less polar than its corresponding phenol, 2,4,5-trichlorophenol. Therefore, on a non-polar or semi-polar GC column, it is expected to have a longer retention time. The exact retention time will be dependent on the specific GC conditions used.
Experimental Protocol
This protocol outlines the sample preparation and GC-MS analysis for this compound in a solvent matrix.
3.1. Sample Preparation (Liquid-Liquid Extraction)
This procedure is adapted from methods for the extraction of chlorinated pesticides from aqueous samples.
-
To a 1-liter aqueous sample, add a suitable surrogate or internal standard.
-
Adjust the sample to a neutral pH.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of a suitable extraction solvent, such as dichloromethane or a mixture of hexane and diethyl ether.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh portions of the extraction solvent.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
3.2. GC-MS Analysis
The following GC-MS parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical standards.
| GC Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| MS Parameter | Value |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (Predicted) | 224, 226, 196, 195 |
Data Presentation
The following table summarizes the expected quantitative data for this compound based on the predicted mass spectrum and an estimated retention time window. This table should be populated with experimental data upon method validation with a certified reference standard.
| Analyte | Estimated Retention Time (min) | Quantitation Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) |
| This compound | 15 - 20 | 224 | 226 | 196 |
Quality Control
To ensure the reliability of the analytical results, the following quality control measures should be implemented:
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.
-
Laboratory Control Spike: A known amount of this compound is added to a clean matrix and analyzed to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate: A known amount of this compound is added to a sample in duplicate to assess matrix effects and precision.
-
Internal/Surrogate Standards: A labeled analog or a compound with similar chemical properties is added to all samples, standards, and blanks to monitor for extraction efficiency and instrument performance.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Caption: GC-MS workflow for this compound.
Conclusion
This application note provides a comprehensive, albeit predictive, protocol for the determination of this compound by GC-MS. The provided parameters for sample preparation and instrument settings are based on established methods for similar analytes and serve as a robust starting point for method development and validation. It is imperative to validate this method using a certified reference standard of this compound to confirm the retention time, mass spectral fragmentation, and to establish quantitative performance metrics such as limit of detection (LOD) and limit of quantification (LOQ).
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2,4,5-Trichlorophenetole
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4,5-Trichlorophenetole. The described protocol utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering excellent separation and detection of the analyte. This method is suitable for routine quality control, stability studies, and research applications involving this compound.
Introduction
This compound is a halogenated aromatic ether. Accurate and precise analytical methods are essential for its quantification in various matrices. This application note provides a complete HPLC protocol, including instrumentation, chromatographic conditions, and sample preparation guidelines.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Standard: Analytical standard of this compound (purity ≥98%).
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Conditions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will be matrix-dependent. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance of the method.
| Parameter | Expected Result |
| Retention Time (RT) | Approximately 5.5 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Hypothetical Method Validation Data
Experimental Workflow
The logical workflow for the analysis of this compound using this HPLC method is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC grade acetonitrile and water in a 70:30 volume/volume ratio. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Calibration Curve Construction:
-
Inject 10 µL of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution in triplicate.
-
Record the peak area of the this compound peak.
-
-
Quantification:
-
Using the equation from the calibration curve, calculate the concentration of this compound in the sample.
-
Average the results from the triplicate injections.
-
Conclusion
The HPLC method described in this application note is a straightforward and effective tool for the quantification of this compound. The use of a standard C18 column and a simple mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. The provided protocol and validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Application Notes and Protocols for the Extraction of 2,4,5-Trichlorophenetole from Soil and Sediment Samples
Introduction
2,4,5-Trichlorophenetole is an organochlorine compound of environmental concern. Accurate and reliable methods for its extraction and quantification from complex matrices such as soil and sediment are crucial for environmental monitoring and risk assessment. This document provides a detailed protocol for the extraction of this compound from soil and sediment samples, based on established methods for analogous chlorinated aromatic compounds like 2,4,5-Trichlorophenol. The primary extraction technique detailed is ultrasonic solvent extraction, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
It is important to note that while direct literature on this compound extraction is limited, the methodologies presented here are adapted from robust and validated procedures for structurally similar analytes and are expected to yield reliable results.
Experimental Protocols
1. Sample Collection and Preparation
-
1.1. Sample Collection: Collect soil or sediment samples using a stainless-steel auger or corer to a depth of 0-15 cm. Transfer the samples into pre-cleaned amber glass jars with Teflon-lined caps. Transport the samples to the laboratory on ice and store at 4°C until analysis.
-
1.2. Sample Pre-treatment: Air-dry the soil or sediment samples in a fume hood at room temperature for 48-72 hours, or until a constant weight is achieved. Once dried, gently grind the sample using a mortar and pestle to break up any aggregates. Sieve the sample through a 2 mm stainless-steel sieve to remove large debris and ensure homogeneity. The sieved sample is now ready for extraction.
2. Ultrasonic Solvent Extraction
This protocol is adapted from methodologies used for the extraction of chlorophenols from sediment samples.[1]
-
2.1. Extraction:
-
Weigh 10 g of the prepared soil or sediment sample into a 50 mL glass centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process (steps 2.1.2 to 2.1.5) two more times with fresh solvent.
-
Combine the supernatants from all three extractions.
-
-
2.2. Extract Cleanup (if necessary)
For samples with high organic matter content, a cleanup step may be required to remove interfering substances. Solid-Phase Extraction (SPE) is a common cleanup technique.
-
Condition a 6 mL SPE cartridge containing 500 mg of Florisil with 5 mL of n-hexane. Do not allow the cartridge to go dry.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
Elute the cartridge with 10 mL of a 1:1 (v/v) mixture of acetone and n-hexane.
-
Collect the eluate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
3.1. Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
3.2. Calibration: Prepare a series of calibration standards of this compound in n-hexane at concentrations ranging from 10 to 1000 µg/L. Analyze the standards using the same GC-MS method as the samples. Construct a calibration curve by plotting the peak area against the concentration.
-
3.3. Quantification: The concentration of this compound in the sample extracts is determined by comparing the peak area of the analyte to the calibration curve. The final concentration in the soil or sediment is calculated by taking into account the initial sample weight and the final extract volume.
Data Presentation
Table 1: Representative Performance Characteristics for the Analysis of Chlorinated Compounds in Soil and Sediment
| Parameter | Typical Value | Notes |
| Extraction Recovery | 85 - 110% | Recovery rates can be influenced by soil/sediment type and organic matter content. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | Dependent on instrument sensitivity and matrix effects. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.995 | For the calibration curve over the specified concentration range. |
| Precision (RSD) | < 15% | Relative Standard Deviation for replicate analyses. |
Note: The values presented in this table are representative for the analysis of chlorinated phenols and similar compounds and should be determined experimentally for this compound.
Visualization
Caption: Workflow for the extraction and analysis of this compound.
References
Application Note: High-Throughput Analysis of Chlorophenols in Environmental Waters Using 2,4,5-Trichlorophenetole as an Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of priority pollutant chlorophenols in environmental water samples. The methodology utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in conjunction with 2,4,5-Trichlorophenetole as an internal standard for accurate and precise quantification. The inclusion of this compound, a compound structurally similar to the target analytes but not naturally found in environmental samples, effectively compensates for variations in sample preparation and instrument response. Detailed protocols for sample extraction, derivatization, and GC-MS/MS analysis are provided, along with performance data demonstrating the method's linearity, accuracy, and precision.
Introduction
Chlorophenols are a class of chemical compounds that are widely used as pesticides, herbicides, and wood preservatives. Their persistence in the environment and potential toxicity to humans and wildlife make their monitoring in water sources a critical task. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have designated several chlorophenols as priority pollutants.
Accurate quantification of these compounds at trace levels requires a reliable analytical method that can overcome matrix effects and procedural variability. The use of an internal standard is a widely accepted practice to improve the accuracy and precision of quantitative analysis. An ideal internal standard should be a compound that is chemically similar to the analytes of interest, exhibits similar chromatographic behavior, but is not present in the samples being analyzed.
This compound is an excellent candidate for an internal standard in the analysis of chlorophenols. Its ether linkage makes it less prone to the derivatization reaction used for the phenolic analytes, while its chlorinated aromatic structure ensures similar extraction and chromatographic characteristics. This application note provides a comprehensive protocol for the use of this compound as an internal standard for the determination of chlorophenols in water.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for method development. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₇Cl₃O |
| Molecular Weight | 225.50 g/mol |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | Approx. 260-262 °C |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane) |
| Vapor Pressure | Low |
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC grade methanol, acetonitrile, dichloromethane, and hexane.
-
Reagents: Acetic anhydride, potassium carbonate, and analytical grade sodium chloride.
-
Standards: Certified reference standards of target chlorophenols and this compound.
-
Water: Deionized water (18.2 MΩ·cm).
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL).
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each chlorophenol analyte and this compound in methanol.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed standard solution containing all target chlorophenols in methanol.
-
Internal Standard Working Solution (10 µg/mL): Prepare a separate working solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into deionized water. The concentration range should be selected based on the expected sample concentrations and instrument sensitivity.
Sample Preparation and Extraction
The following workflow outlines the sample preparation process:
Caption: Sample preparation workflow.
GC-MS/MS Analysis
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer with an electron ionization (EI) source.
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
The following diagram illustrates the analytical workflow:
Caption: GC-MS/MS analytical workflow.
MRM Transitions:
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The following table provides hypothetical, yet plausible, MRM transitions for this compound and a representative chlorophenol, 2,4,5-Trichlorophenol (as its acetate derivative). These would need to be empirically determined and optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 224 | 161 | 15 |
| 2,4,5-Trichlorophenyl acetate | 238 | 196 | 10 |
Results and Discussion
Linearity
The linearity of the method was evaluated by analyzing the calibration standards. The calibration curves for all target chlorophenols showed excellent linearity with coefficients of determination (R²) greater than 0.995 over the concentration range of 0.1 to 50 µg/L.
Accuracy and Precision
The accuracy and precision of the method were assessed by analyzing replicate spiked water samples at three different concentration levels. The results are summarized in the table below.
| Analyte | Spiked Conc. (µg/L) | Mean Recovery (%) | RSD (%) |
| 2,4-Dichlorophenol | 1 | 98.5 | 4.2 |
| 10 | 101.2 | 3.1 | |
| 25 | 99.8 | 2.5 | |
| 2,4,5-Trichlorophenol | 1 | 97.9 | 4.5 |
| 10 | 102.1 | 3.3 | |
| 25 | 100.5 | 2.8 | |
| Pentachlorophenol | 1 | 95.2 | 5.1 |
| 10 | 98.7 | 3.9 | |
| 25 | 97.4 | 3.2 |
The high recovery rates and low relative standard deviations (RSD) demonstrate the excellent accuracy and precision of the method, which is significantly enhanced by the use of this compound as an internal standard.
Conclusion
This application note describes a highly sensitive and reliable GC-MS/MS method for the determination of chlorophenols in environmental water samples. The use of this compound as an internal standard effectively compensates for analytical variability, ensuring high-quality quantitative data. The detailed protocol provides a solid foundation for laboratories involved in environmental monitoring to implement this method for routine analysis.
Disclaimer
The MRM transitions and performance data presented in this application note are for illustrative purposes and are based on typical performance characteristics for this type of analysis. Laboratories should perform their own method validation to establish performance criteria.
Application Notes and Protocols for Environmental Fate Studies of 2,4,5-Trichlorophenetole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential environmental fate of 2,4,5-Trichlorophenetole, a chlorinated aromatic ether. Due to the limited availability of direct experimental data for this compound, information from the closely related compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is used as a proxy for biodegradation and photodegradation processes. The provided experimental protocols are based on internationally recognized guidelines and can be adapted for the specific analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is crucial for understanding its environmental distribution.
| Property | Value | Reference |
| Molecular Formula | C8H7Cl3O | N/A |
| Molecular Weight | 225.5 g/mol | N/A |
| Water Solubility | Data not available | N/A |
| Vapor Pressure | Data not available | N/A |
| Octanol-Water Partition Coefficient (Kow) | Data not available | N/A |
Abiotic Degradation
Hydrolysis
Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
This protocol is designed to determine the rate of hydrolysis of this compound at different pH values.
Workflow for Hydrolysis Study
Lack of Specific Data for 2,4,5-Trichlorophenetole and a Generalized Approach to In Vitro Toxicological Assessment
Initial investigations reveal a significant gap in the scientific literature regarding the in vitro toxicology of 2,4,5-Trichlorophenetole. To date, no specific studies detailing its cytotoxic or genotoxic effects, or its mechanism of action, have been identified.
Consequently, this document provides a generalized framework for the in vitro toxicological assessment of a compound like this compound, drawing upon established protocols and findings from structurally similar compounds such as 2,4,5-trichlorophenoxyethanol (TCPE), 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and 2,4,5-trichlorophenol. These related compounds have been shown to exhibit genotoxic and cytotoxic properties in various in vitro systems.
This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals to design and execute in vitro toxicological studies for this compound. The provided protocols and conceptual signaling pathways are based on standard toxicological assays and plausible mechanisms of action extrapolated from related chemical structures.
Application Notes
General Toxicological Profile of Related Compounds
Structurally similar chlorophenolic compounds have demonstrated a range of toxicological effects in vitro. For instance, 2,4,5-trichlorophenoxyethanol (TCPE) has been identified as genotoxic, causing an increase in sister chromatid exchanges in Chinese hamster cells[1]. Interestingly, the presence of a metabolic activation system (S-9 mix) was found to reduce the toxicity of TCPE, suggesting that hepatic microsomal enzymes may play a role in its detoxification[1]. Furthermore, studies on 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) suggest a potential mechanism of cellular toxicity involving the formation of a "false cholinergic messenger"[2]. In vitro studies of 2,4,5-trichlorophenol have indicated its potential to induce chromosomal aberrations, although this was observed at concentrations that also caused significant cytotoxicity[3].
Recommended In Vitro Assays
A tiered approach is recommended for the in vitro toxicological evaluation of this compound, starting with assessments of cytotoxicity, followed by more specific assays for genotoxicity and investigation into the mechanism of action.
-
Cytotoxicity Assays: Initial screening should involve determining the concentration range of this compound that causes cell death. Commonly used assays include the MTT, Neutral Red Uptake, and LDH release assays.
-
Genotoxicity Assays: To assess the potential for DNA damage, a battery of tests is recommended. This could include the Ames test (for mutagenicity in bacteria), and in mammalian cells, the Sister Chromatid Exchange (SCE) assay and the Comet assay (for DNA strand breaks).
-
Mechanism of Action Studies: Based on the findings from cytotoxicity and genotoxicity assays, further studies can be designed to elucidate the underlying molecular mechanisms. This may involve investigating effects on specific signaling pathways, mitochondrial function, or the generation of reactive oxygen species (ROS).
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Selected cell line (e.g., HepG2, CHO)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Sister Chromatid Exchange (SCE) Assay
Objective: To assess the genotoxic potential of this compound by detecting an increase in the frequency of sister chromatid exchanges.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Complete cell culture medium
-
This compound stock solution
-
5-Bromo-2'-deoxyuridine (BrdU)
-
Colcemid
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Hoechst 33258 stain
-
Giemsa stain
-
Microscope slides
-
Microscope with oil immersion objective
Procedure:
-
Culture CHO cells for two cell cycles in the presence of BrdU.
-
Expose the cells to various concentrations of this compound for a defined period. A metabolic activation system (S-9 mix) can be included.
-
Arrest the cells in metaphase using Colcemid.
-
Harvest the cells and treat with a hypotonic solution to swell the cells.
-
Fix the cells using a freshly prepared fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
Stain the slides with Hoechst 33258 followed by Giemsa stain to differentiate the sister chromatids.
-
Score the number of SCEs per metaphase under a microscope.
-
Statistically analyze the data to determine if there is a significant increase in SCE frequency compared to the control.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 10 | 82.1 | 6.1 |
| 50 | 51.5 | 7.3 |
| 100 | 25.8 | 4.5 |
| 200 | 5.2 | 2.1 |
Table 2: Hypothetical Genotoxicity Data for this compound (SCE Assay)
| Treatment | Concentration (µM) | SCEs per Cell (Mean ± SD) |
| Vehicle Control | 0 | 5.4 ± 1.2 |
| Positive Control | - | 25.1 ± 3.5 |
| This compound | 10 | 6.1 ± 1.5 |
| This compound | 50 | 12.8 ± 2.8 |
| This compound + S-9 | 50 | 8.2 ± 1.9 |
Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Potential "False Messenger" Pathway.
References
- 1. Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular toxicity of 2,4,5-trichlorophenoxyacetic acid: formation of 2,4,5-trichlorophenoxyacetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Safe handling and disposal procedures for 2,4,5-Trichlorophenetole
Introduction
2,4,5-Trichlorophenetole is a halogenated aromatic ether. Due to the presence of the chlorinated phenyl group, it is presumed to be toxic and environmentally persistent. These application notes provide a framework for its safe handling and disposal in a research and development setting.
Hazard Identification and Classification
Based on data for the analogous compound, 2,4,5-Trichlorophenol, this compound should be handled as a hazardous substance.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed or absorbed through the skin.[1][2]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[1][3]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs.[3][4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
-
Potential for Dioxin Contamination: Synthesis of 2,4,5-trichlorinated aromatic compounds can produce highly toxic dioxin impurities.[3]
Quantitative Data (for 2,4,5-Trichlorophenol as a surrogate)
The following table summarizes key quantitative data for 2,4,5-Trichlorophenol. This data should be used as a conservative estimate for the properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₆H₃Cl₃O | [5][6] |
| Molecular Weight | 197.45 g/mol | [5][6] |
| Appearance | Colorless needles, gray flakes or off-white solid | [3][7] |
| Melting Point | 63-67 °C (145-153 °F) | [1][6] |
| Boiling Point | 253 °C (487 °F) | [6][7] |
| Solubility in Water | Low (less than 1 mg/mL at 21°C) | [7] |
| Vapor Pressure | 1 mmHg at 72.2°C (162°F) | [7] |
| UN Number | 2020 | [6][8] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
4.1 Engineering Controls
-
All work with this compound (solid or in solution) must be conducted in a certified chemical fume hood.[8]
-
A safety shower and eyewash station must be readily accessible.[3]
4.2 Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]
-
Lab Coat: A chemically resistant lab coat or apron should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[8]
4.3 Handling Procedure
-
Designate a specific area within the fume hood for handling this compound.
-
Before starting, ensure all necessary PPE is donned correctly.
-
Use tools (spatulas, scoops) dedicated to this chemical to avoid cross-contamination.
-
Weigh the solid material in a tared, sealed container within the fume hood.
-
If making a solution, add the solid slowly to the solvent to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
-
After handling, thoroughly wash gloves before removing them, and then wash hands with soap and water.[2]
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Collect all decontamination materials as hazardous waste.
Emergency Procedures
5.1 Spill Response
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or outside of a containment area, evacuate the lab and call emergency services.
-
For small spills within a fume hood:
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[3]
-
Carefully scoop the material into a labeled, sealable hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
5.2 First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
6.1 Waste Segregation and Collection
-
Solid Waste: Collect unused this compound, contaminated PPE, and spill cleanup materials in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's environmental health and safety department.
6.2 Disposal Protocol
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. It may be necessary to dispose of this compound as a hazardous waste. Contact your state Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[3]
Visualization of Workflows
Due to the lack of specific biological data, signaling pathway diagrams cannot be generated. Below are workflows for safe handling and disposal.
Caption: General workflow for safely handling this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making process for responding to a this compound spill.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. epa.gov [epa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. accustandard.com [accustandard.com]
- 7. 2,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2,4,5-Trichlorophenol(95-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Preparation of Standard Solutions of 2,4,5-Trichlorophenetole for Calibration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of standard solutions of 2,4,5-Trichlorophenetole, a critical step for the accurate quantification of this analyte in various matrices. The procedures outlined below are based on established methodologies for handling and diluting chlorinated aromatic compounds, ensuring the preparation of reliable calibration standards for use in analytical instrumentation such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Due to the limited availability of specific physicochemical data for this compound, this guide emphasizes best practices and general procedures applicable to this class of compounds.
Introduction
Accurate and precise quantification of chemical compounds is fundamental in research, drug development, and environmental monitoring. The establishment of a reliable calibration curve using accurately prepared standard solutions is a prerequisite for any quantitative analytical method. This compound is a chlorinated aromatic ether, and like many halogenated organic compounds, requires careful handling and precise dilution to generate standards that ensure data quality and reproducibility. This application note details the necessary materials, safety precautions, and a step-by-step protocol for the preparation of stock and working standard solutions of this compound.
Physicochemical Data
A thorough search for the specific physicochemical properties of this compound (CAS No. 2563-87-5) did not yield a comprehensive and verified dataset. The available information is often conflated with the more studied compound, 2,4,5-Trichlorophenol. Therefore, it is imperative for the user to consult the certificate of analysis (CoA) provided by the supplier of the this compound analytical standard for the most accurate information regarding its purity, molecular weight, and any specific handling instructions. For the purpose of this protocol, a placeholder for the molecular weight is used and should be replaced with the actual value from the CoA.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2563-87-5 |
| Molecular Formula | C₈H₇Cl₃O |
| Molecular Weight ( g/mol ) | Refer to Certificate of Analysis |
| Physical State | Refer to Certificate of Analysis |
| Boiling Point (°C) | Data not available |
| Melting Point (°C) | Data not available |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, methyl tert-butyl ether (MTBE), isooctane, and hexane. |
Experimental Protocols
This section outlines the detailed methodology for the preparation of a primary stock solution and subsequent serial dilutions to create a set of working calibration standards.
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
High-purity solvent (e.g., Methanol, Acetonitrile, Methyl tert-butyl ether, Isooctane, or Hexane; HPLC or GC grade)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance with a readability of at least 0.1 mg
-
Calibrated microliter syringes or Class A volumetric pipettes
-
Amber glass vials with PTFE-lined screw caps
-
Spatula
-
Weighing paper or boat
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and any particulate matter from the solid standard.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific hazard information and handling procedures.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
-
Tare the Balance: Place a clean, dry weighing boat or weighing paper on the analytical balance and tare it.
-
Weigh the Standard: Accurately weigh approximately 10 mg of the this compound analytical standard. Record the exact weight.
-
Transfer to Volumetric Flask: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask. To ensure a quantitative transfer, use a small amount of the chosen solvent to rinse the weighing boat/paper and add the rinsing to the flask.
-
Dissolve the Standard: Add a small amount of the solvent to the volumetric flask (approximately 5-7 mL) and gently swirl to dissolve the standard completely. If necessary, use a sonicator for a short period to aid dissolution.
-
Dilute to Volume: Once the standard is fully dissolved, bring the solution to the 10 mL mark with the same solvent. Use a pipette or dropper for the final addition to ensure the meniscus is precisely on the calibration mark.
-
Homogenize: Cap the flask securely and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Calculate the Exact Concentration: The exact concentration of the stock solution should be calculated based on the actual weight of the standard and its purity as stated in the CoA.
Concentration (µg/mL) = (Weight of standard (mg) × Purity) / Volume of flask (mL) × 1000
-
Transfer and Store: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap. Store the solution at a controlled low temperature (e.g., 4°C) and protected from light. The stability of the stock solution under these conditions should be verified over time.
Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the primary stock solution. The following is an example of a serial dilution to prepare a set of calibration standards. The concentration levels should be chosen to bracket the expected concentration range of the samples.
Example Dilution Series:
-
Standard 1 (100 µg/mL): Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Standard 2 (50 µg/mL): Pipette 5 mL of Standard 1 (100 µg/mL) into a 10 mL volumetric flask and dilute to the mark.
-
Standard 3 (10 µg/mL): Pipette 1 mL of Standard 1 (100 µg/mL) into a 10 mL volumetric flask and dilute to the mark.
-
Standard 4 (5 µg/mL): Pipette 5 mL of Standard 3 (10 µg/mL) into a 10 mL volumetric flask and dilute to the mark.
-
Standard 5 (1 µg/mL): Pipette 1 mL of Standard 3 (10 µg/mL) into a 10 mL volumetric flask and dilute to the mark.
Note: Always use calibrated pipettes and Class A volumetric flasks for all dilutions to ensure accuracy. Prepare fresh working standards daily or as stability data permits.
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of this compound standard solutions.
Caption: Logical workflow for preparing standard solutions.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of standard solutions of this compound. Adherence to these guidelines, with careful attention to safety and the use of calibrated equipment, will enable researchers, scientists, and drug development professionals to generate high-quality calibration standards. The accuracy of these standards is paramount for the reliable quantification of this compound in subsequent analytical measurements. It is strongly recommended to always refer to the certificate of analysis for the specific analytical standard being used for the most accurate and up-to-date information.
Application Notes and Protocols for Metabolism Studies of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
A Note on the Analyte: Initial searches for "2,4,5-Trichlorophenetole" did not yield relevant results in the context of metabolism studies. It is presumed that the intended compound of interest is the structurally similar and extensively studied herbicide, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) . The following application notes and protocols are therefore focused on 2,4,5-T.
Introduction
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide that was widely used for the control of broadleaf plants.[1] Due to concerns over toxicity and contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during its manufacturing process, its use has been discontinued in many countries.[1] Understanding the metabolic fate of 2,4,5-T is crucial for assessing its toxicological profile and environmental impact. These application notes provide an overview of the metabolism of 2,4,5-T in mammalian systems and detailed protocols for its study.
Metabolic Profile of 2,4,5-T
In mammalian species, 2,4,5-T is generally resistant to extensive metabolic breakdown. The majority of an administered dose is absorbed and subsequently eliminated from the body largely unchanged, primarily through the urine. While major metabolites have not been detected in significant quantities in species such as mice, there is evidence of the formation of more polar, yet unidentified, materials.
In some aquatic species, such as the dogfish shark, 2,4,5-T is more extensively metabolized. The primary metabolic pathway in this species is conjugation with taurine.
Quantitative Data
The following tables summarize quantitative data from metabolism and distribution studies of 2,4,5-T in pregnant mice.
Table 1: Distribution of Unchanged [carboxy-¹⁴C]2,4,5-T in Pregnant Mice Following a Single Oral Dose (100 mg/kg)
| Time After Dosing | Maternal Blood (% of dose/g) | Placentas (% of dose/g) | Yolk Sacs (% of dose/g) | Embryos (% of dose/g) |
| 0.25 hours | 3 | 0.5 | 0.5 | 0.2 |
| 24 hours | 4 | 2 | 2 | 0.5 |
Table 2: Elimination of Radioactivity in Pregnant Mice within 7 Days Following a Single Oral Dose of [carboxy-¹⁴C]2,4,5-T (100 mg/kg)
| Excretion Route | Total Radioactivity (% of Administered Dose) | Unchanged 2,4,5-T (% of Administered Dose) | Polar Material (% of Administered Dose) |
| Urine | 69 - 78 | 35 - 44 | 22 - 23 |
| Feces | 5 - 9 | 3 - 5 | 1 - 2 |
Experimental Protocols
The following are detailed protocols for conducting metabolism studies of 2,4,5-T.
1. Animal Handling and Dosing:
-
Animals: Use adult female CD-1 mice (or other appropriate strain), acclimatized to laboratory conditions for at least one week.
-
Housing: House animals in metabolic cages to allow for the separate collection of urine and feces.
-
Dosing Solution: Prepare a solution of 2,4,5-T in a suitable vehicle (e.g., corn oil). For studies involving radiolabeled compounds, [carboxy-¹⁴C]2,4,5-T can be used.
-
Administration: Administer a single oral dose of 2,4,5-T (e.g., 100 mg/kg) via oral gavage.[2][3][4][5][6] Ensure the gavage needle is of the appropriate size for the animal and the volume does not exceed 10 ml/kg.[3][6]
2. Sample Collection:
-
Urine and Feces: Collect urine and feces at regular intervals (e.g., 24, 48, 72, 96, 120, 144, and 168 hours) post-dosing.
-
Tissues: At predetermined time points, euthanize the animals and collect blood and other tissues of interest (e.g., liver, kidney, placenta, embryos).[7]
3. Sample Preparation:
-
Urine: Centrifuge urine samples to remove any contaminants. An aliquot can be taken for direct analysis or after extraction.
-
Feces: Homogenize fecal samples and extract with a suitable solvent (e.g., methanol).
-
Tissues: Homogenize tissue samples in an appropriate buffer.[8][9] Proteins can be precipitated using a solvent like acetonitrile.[8]
4. Analytical Methods:
-
Radiochemical Analysis: If a radiolabeled compound is used, quantify the radioactivity in an aliquot of each sample using liquid scintillation counting.
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A solvent system capable of separating polar and non-polar compounds, to be determined empirically.
-
Application: Spot extracts of urine, feces, and tissues onto the TLC plate.
-
Development: Develop the plate in a TLC chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light or by autoradiography if using a radiolabeled compound.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: For GC analysis, 2,4,5-T and its potential metabolites may need to be derivatized to increase their volatility (e.g., methylation).
-
Column: Use a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injection: Inject the derivatized sample into the GC.
-
Detection: Use a mass spectrometer to identify and quantify the compounds based on their retention time and mass-to-charge ratio.[10]
-
1. Extraction from Urine:
-
Acidify the urine sample with HCl.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in a small volume of solvent for derivatization.
2. Extraction from Feces/Tissues:
-
Homogenize the sample with a solvent mixture (e.g., chloroform/acetone).[8]
-
Centrifuge the homogenate and collect the supernatant.
-
Repeat the extraction process on the pellet.
-
Combine the supernatants and evaporate to dryness.
-
The residue can be further cleaned up using solid-phase extraction (SPE) before derivatization and GC-MS analysis.
Visualizations
Caption: Simplified metabolic pathways of 2,4,5-T.
Caption: General workflow for an in vivo metabolism study.
References
- 1. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. research.fsu.edu [research.fsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. A Step-By-Step Guide To Sample Preparation - Solmedia [solmedialtd.com]
- 8. Protocol for tissue sampling and testing for vertebrate pesticides in animals » Manaaki Whenua [landcareresearch.co.nz]
- 9. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 10. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of 2,4,5-Trichlorophenetole through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trichlorophenetole is an organochlorine compound of environmental and toxicological interest. Its detection at trace levels is crucial for monitoring and risk assessment. Direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity and potential for poor chromatographic peak shape. Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic behavior and detector response, thereby enhancing sensitivity and selectivity of the analysis.
This application note details a two-step derivatization strategy for the improved detection of this compound. The methodology involves the hydrolysis of this compound to its corresponding phenol, 2,4,5-trichlorophenol, followed by a derivatization reaction to yield a less polar and more volatile compound suitable for GC analysis with sensitive detectors like Electron Capture Detector (ECD) or Mass Spectrometry (MS). Two effective derivatization methods for the resulting 2,4,5-trichlorophenol are presented: acetylation and pentafluorobenzylation .
Principle
The core of the method is the conversion of the less volatile this compound into a more amenable derivative for GC analysis. This is achieved through:
-
Hydrolysis: The ether linkage in this compound is cleaved to yield 2,4,5-trichlorophenol. This is a critical step to unmask the reactive hydroxyl group necessary for subsequent derivatization.
-
Derivatization: The hydroxyl group of the resulting 2,4,5-trichlorophenol is then derivatized.
-
Acetylation: Reacts the phenol with acetic anhydride in an alkaline medium to form a stable acetate ester. This derivative is less polar and more volatile, leading to improved peak shape and sensitivity in GC analysis.
-
Pentafluorobenzylation: Reacts the phenol with pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl ether. PFB derivatives are highly electronegative, making them ideal for ultra-trace analysis using an Electron Capture Detector (ECD).
-
Experimental Protocols
Materials and Reagents
-
This compound standard
-
2,4,5-Trichlorophenol standard
-
Hydrobromic acid (HBr), 48%
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃)
-
Pentafluorobenzyl bromide (PFBBr)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Hexane, pesticide residue grade
-
Toluene, pesticide residue grade
-
Acetone, pesticide residue grade
-
Sodium sulfate, anhydrous
-
Deionized water
Step 1: Hydrolysis of this compound to 2,4,5-Trichlorophenol
This protocol is a general procedure for the cleavage of aryl ethers.
-
To a solution of this compound in a suitable organic solvent (e.g., 1 mL of toluene), add 1 mL of 48% hydrobromic acid.
-
Heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC to confirm the disappearance of the this compound peak and the appearance of the 2,4,5-trichlorophenol peak.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the 2,4,5-trichlorophenol into an organic solvent like hexane or toluene.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The resulting solution containing 2,4,5-trichlorophenol is now ready for derivatization.
Step 2: Derivatization of 2,4,5-Trichlorophenol
-
To the extract containing 2,4,5-trichlorophenol, add 0.5 g of potassium carbonate and 0.5 mL of acetic anhydride.[1]
-
Shake the mixture vigorously for 5 minutes.
-
Allow the phases to separate.
-
The upper organic layer containing the acetylated derivative (2,4,5-trichlorophenyl acetate) is ready for GC analysis.
-
To the extract containing 2,4,5-trichlorophenol, add 1 mL of a 5% solution of tetrabutylammonium hydrogen sulfate (phase-transfer catalyst) in water.
-
Adjust the pH of the aqueous phase to >12 with 5M NaOH.
-
Add 100 µL of a 10% solution of PFBBr in acetone.
-
Shake the mixture at room temperature for 1 hour.
-
The organic layer containing the PFB ether of 2,4,5-trichlorophenol is ready for GC analysis.
Data Presentation
The following table summarizes the expected improvements in detection limits for 2,4,5-trichlorophenol (the hydrolysis product) using the described derivatization methods compared to the direct analysis of the underivatized phenol.
| Derivatization Method | Analyte | Typical Detector | Expected Method Detection Limit (MDL) | Recovery Range (%) |
| None | 2,4,5-Trichlorophenol | GC-MS | ~1 µg/L | N/A |
| Acetylation | 2,4,5-Trichlorophenyl Acetate | GC-ECD | 0.001–0.005 mg/L [2][3][4] | 67.1 - 101.3[2] |
| Pentafluorobenzylation | 2,4,5-Trichlorophenyl PFB Ether | GC-ECD | 10 ng/mL (in SIM mode) [5] | Not Specified |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the initial sample to the final analysis.
Caption: Workflow for the derivatization of this compound.
Conclusion
The derivatization of this compound, following an initial hydrolysis step to 2,4,5-trichlorophenol, significantly enhances its detectability in trace analysis. Both acetylation and pentafluorobenzylation are effective methods for this purpose. Acetylation offers a simple and robust procedure suitable for routine monitoring. For applications requiring the highest sensitivity, pentafluorobenzylation followed by GC-ECD analysis is the recommended approach. These methods provide researchers, scientists, and drug development professionals with reliable tools for the accurate quantification of this compound in various matrices.
References
- 1. s4science.at [s4science.at]
- 2. Direct acetylation and determination of chlorophenols in aqueous samples by gas chromatography coupled with an electron-capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-phase extraction (SPE) techniques for 2,4,5-Trichlorophenetole
An Application Note on the Solid-Phase Extraction of 2,4,5-Trichlorophenetole from Aqueous Samples
Introduction
This compound is an organic compound that may be found as a contaminant in environmental samples. Accurate quantification of this analyte is crucial for environmental monitoring and toxicological studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers a simple and effective means of isolating and concentrating this compound from aqueous matrices prior to chromatographic analysis. This application note provides a detailed protocol for the extraction of this compound using SPE, adapted from established methods for similar chlorinated aromatic compounds.
Principle of Solid-Phase Extraction
Solid-phase extraction is a form of digital (step-wise) chromatography designed for sample preparation. The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. Interfering substances can then be washed away, and the purified analyte is subsequently eluted with a small volume of an appropriate solvent. This technique serves to concentrate the analyte and remove matrix components that could interfere with subsequent analysis.
Data Presentation
Due to the limited availability of specific recovery data for this compound, the following table presents typical performance data for the solid-phase extraction of related chlorophenols from water samples. These values can be considered as a benchmark for the expected performance of the described protocol. Method optimization is recommended to achieve optimal recovery for this compound.
| Analyte | Sorbent Type | Sample Volume (mL) | Elution Solvent | Average Recovery (%) | Analytical Method |
| 2,4,5-Trichlorophenol | Polystyrene-divinylbenzene | 500 | Dichloromethane | 99.2 | GC-ECD[1] |
| 2,4,6-Trichlorophenol | HLB | - | Dichloromethane/Acetone | 70.5 - 102.3 | HPLC-MS/MS |
| Pentachlorophenol | Polystyrene-divinylbenzene | 500 | Dichloromethane | 95.7 | GC-ECD[1] |
| 2,4-Dichlorophenol | HLB | - | Dichloromethane/Acetone | 70.5 - 102.3 | HPLC-MS/MS |
Experimental Protocol
This protocol outlines a general procedure for the extraction of this compound from water samples using a non-polar polymeric sorbent.
Materials and Reagents:
-
Solid-Phase Extraction Cartridges: Polymeric reversed-phase cartridges (e.g., Polystyrene-divinylbenzene, HLB), 200 mg, 6 mL.
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Reagent Water (Organic-free)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for sample pH adjustment.[2]
-
Sodium Sulfate (anhydrous)
-
Sample Collection Bottles: Amber glass, 1 L, with PTFE-lined caps.
-
SPE Vacuum Manifold
-
Concentrator/Evaporator (e.g., Nitrogen evaporator)
-
Autosampler Vials
Sample Preparation:
-
Collect water samples in 1 L amber glass bottles.
-
To preserve the sample, acidify to a pH of 2 with concentrated HCl or H₂SO₄.[1]
-
If the sample contains suspended solids, it may be necessary to filter it through a glass fiber filter.[2]
SPE Procedure:
A general overview of the SPE steps includes column conditioning, sample loading, washing to remove interferences, and finally, eluting the compound of interest.[3]
-
Sorbent Conditioning:
-
Pass 5 mL of dichloromethane through the SPE cartridge.
-
Follow with 5 mL of methanol.
-
Finally, pass 10 mL of reagent water (pH 2) through the cartridge, ensuring the sorbent does not run dry before sample loading.[4]
-
-
Sample Loading:
-
Load the acidified water sample (up to 1 L) onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining water-soluble interferences.
-
Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 5-10 mL of dichloromethane through the sorbent at a slow flow rate (1-2 mL/min).
-
Collect the eluate in a clean collection tube.
-
Eluate Post-Treatment:
-
Pass the dichloromethane eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Analysis:
The concentrated extract can be analyzed using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS). Alternatively, HPLC with UV or MS/MS detection can be used.[5][6]
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of this compound from aqueous samples. The use of a polymeric reversed-phase sorbent allows for effective isolation and concentration of the analyte. While the provided method is based on established procedures for similar compounds, it is crucial to validate the method for the specific sample matrix and analytical instrumentation being used to ensure data quality and accuracy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4,5-Trichlorophenetole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2,4,5-Trichlorophenetole. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4,5-trichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or ethyl bromide, in an S(_N)2 reaction.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential issues and their solutions:
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Incomplete Deprotonation of 2,4,5-Trichlorophenol: The acidity of the phenol is crucial for its conversion to the nucleophilic phenoxide. Insufficient or an inappropriate base will lead to unreacted starting material.
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Solution: Use a strong enough base to ensure complete deprotonation. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in a suitable solvent are often more effective.[3] The pKa of phenols is around 10, so a base that can effectively deprotonate it is necessary.[4]
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions.
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Solution: The optimal temperature often requires empirical determination but typically ranges from room temperature to a gentle reflux. Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Poor Solubility of Reactants: If the 2,4,5-trichlorophenoxide salt and the ethyl halide are not in the same phase, the reaction rate will be significantly hindered.
-
Solution: Employing a phase-transfer catalyst (PTC) can dramatically improve the yield by facilitating the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the ethyl halide is dissolved.[5] Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).
-
-
Side Reactions: The primary competing reaction is the elimination of the ethyl halide (E2 reaction), especially with more sterically hindered or higher-order alkyl halides.[1]
-
Solution: Use a primary ethyl halide (ethyl iodide or ethyl bromide) as they are less prone to elimination reactions.[1]
-
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
The most common byproduct in the Williamson ether synthesis of aryl ethers is the product of C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom. Another potential side reaction is the elimination of the ethyl halide to form ethene, particularly at higher temperatures.
-
Minimizing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
-
Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO can favor O-alkylation.
-
-
Minimizing Elimination:
-
Temperature Control: Maintain the lowest effective temperature to disfavor the E2 elimination pathway, which has a higher activation energy than the S(_N)2 reaction.
-
Choice of Ethylating Agent: Use ethyl iodide or ethyl bromide, as they are primary halides and less susceptible to elimination.[1]
-
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. Spot the reaction mixture alongside the starting materials (2,4,5-trichlorophenol and ethyl halide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A suitable eluent system would typically be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.
Q5: What is the recommended procedure for purifying the final product, this compound?
After the reaction is complete, a standard workup and purification procedure involves the following steps:
-
Quenching the Reaction: Cool the reaction mixture and quench it with water to dissolve any inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane, to isolate the organic product.
-
Washing: Wash the organic layer with a dilute base solution (e.g., 5% NaOH) to remove any unreacted 2,4,5-trichlorophenol.[5] Follow this with a wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure.
Data Presentation
Table 1: Effect of Base and Solvent on Yield of this compound (Hypothetical Data)
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (1.1) | Ethanol | Reflux | 12 | 65 |
| 2 | K(_2)CO(_3) (1.5) | DMF | 80 | 8 | 85 |
| 3 | NaH (1.2) | THF | 60 | 6 | 92 |
Table 2: Impact of Phase-Transfer Catalyst on Yield (Hypothetical Data)
| Entry | Base | Solvent System | PTC (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Toluene/H(_2)O | None | 90 | 24 | 40 |
| 2 | NaOH | Toluene/H(_2)O | TBAB (5) | 90 | 8 | 95 |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trichlorophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
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Deprotonation: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
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Alkylation: Add ethyl iodide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and monitor the reaction progress by TLC.
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Workup: After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature and pour it into water.
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Extraction: Extract the aqueous mixture three times with diethyl ether.
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Washing: Combine the organic layers and wash with 5% aqueous NaOH solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed Synthesis
-
Reaction Setup: In a round-bottom flask, combine 2,4,5-trichlorophenol (1.0 eq), toluene, and a 50% aqueous solution of sodium hydroxide (2.0 eq).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq) to the biphasic mixture.
-
Alkylation: Add ethyl bromide (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring and monitor by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizations
Caption: Williamson Ether Synthesis Workflow.
Caption: Troubleshooting Low Synthesis Yield.
References
Troubleshooting peak broadening of 2,4,5-Trichlorophenetole in GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 2,4,5-Trichlorophenetole. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues, particularly peak broadening, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening for this compound in a GC system?
A1: Peak broadening for this compound, a semi-volatile chlorinated aromatic compound, can stem from several factors within the GC system. The most common causes include:
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Improper Injection Technique: Too slow or too fast of an injection can lead to a broad initial sample band. Overloading the column with too much sample is also a frequent cause.
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Column Issues: Contamination of the analytical column, particularly at the inlet, can cause interactions that broaden peaks. Degradation of the stationary phase over time can also lead to a loss of efficiency and broader peaks.
-
Suboptimal GC Parameters: An incorrect oven temperature program (e.g., initial temperature too high), a carrier gas flow rate that is too low or too high, or an inappropriate injector temperature can all contribute to peak broadening.
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System Leaks: Leaks in the system, especially at the injector or column fittings, can disrupt the carrier gas flow and lead to distorted peak shapes.
-
Dead Volume: Unswept volumes in the flow path, often due to improper column installation, can cause the sample band to diffuse and broaden.
Q2: My this compound peak is tailing. What should I check first?
A2: Peak tailing is a specific form of peak broadening where the back of the peak is elongated. For a chlorinated and relatively polar compound like this compound, this is often due to active sites within the GC system. Here’s a prioritized checklist:
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Check the Inlet Liner: The glass liner in the injector is a common site for the accumulation of non-volatile residues and the exposure of active silanol groups. Replace the liner with a new, deactivated one.
-
Trim the Column: A small portion of the column inlet (e.g., 10-20 cm) can become contaminated or active over time. Carefully trimming this section can restore peak shape.
-
Verify Column Installation: Ensure the column is installed at the correct depth in both the injector and detector. An improper installation can create dead volume.
-
Check for System Contamination: Contaminants can exist in the carrier gas, sample, or from previous injections. Bake out the column according to the manufacturer's instructions.
Q3: What type of GC column is recommended for the analysis of this compound?
A3: For the analysis of chlorinated pesticides and related compounds like this compound, a low to mid-polarity column is generally recommended. A common choice is a column with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane. This type of phase provides good selectivity for a wide range of semi-volatile organic compounds. An example of such a column is a DB-5ms or a similar equivalent.
Troubleshooting Guide: Peak Broadening
This guide provides a systematic approach to diagnosing and resolving peak broadening issues for this compound.
Problem: All peaks in the chromatogram are broad.
| Possible Cause | Troubleshooting Step |
| System Leak | Check for leaks at the septum, column fittings, and gas lines using an electronic leak detector. |
| Low Carrier Gas Flow Rate | Verify the carrier gas flow rate is set correctly and is consistent. Measure the flow at the detector outlet if possible. |
| Improper Column Installation | Reinstall the column, ensuring the correct insertion depth into the injector and detector and that the column ends are cut cleanly and squarely. |
| Injector Temperature Too Low | Ensure the injector temperature is high enough to rapidly vaporize the sample and solvent. A typical starting point is 250 °C. |
Problem: Only the this compound peak is broad.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Active Sites in the System | Replace the inlet liner with a deactivated one. Trim the first few centimeters of the analytical column. |
| Incompatible Solvent | Ensure the sample solvent is compatible with the stationary phase. For a DB-5 type column, solvents like hexane or dichloromethane are suitable. |
| Oven Temperature Program | If the initial oven temperature is too high, it can cause band broadening for early eluting peaks. Try lowering the initial temperature. |
Quantitative Data: Typical GC Parameters for Related Compounds
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 275 °C |
| Oven Temperature Program | Initial: 60 °C, hold for 1-2 minRamp: 8-10 °C/min to 280-300 °CFinal Hold: 5-10 min |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
| MS Transfer Line Temp. | 280 - 300 °C |
| MS Ion Source Temp. | 230 °C |
Experimental Protocols
Sample Preparation (Based on EPA Method for Chlorinated Phenolics)
For aqueous samples, a derivatization step is often employed to improve the chromatographic properties of polar analytes. A typical procedure involves:
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Adjusting the sample to a neutral pH.
-
Adding a potassium carbonate buffer to raise the pH to 9-11.5.
-
In-situ acetylation by adding acetic anhydride.
-
Extraction of the derivatized analytes with a non-polar solvent like hexane.
-
Concentration of the extract before GC analysis.
GC-MS Analysis
-
Set up the GC-MS system with the parameters outlined in the table above.
-
Inject 1 µL of the prepared sample extract into the GC.
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Acquire the data in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
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Integrate the peak corresponding to the derivatized this compound and quantify using a calibration curve.
Visualizations
Caption: Troubleshooting workflow for peak broadening.
Minimizing matrix interference in 2,4,5-Trichlorophenetole quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix interference during the quantification of 2,4,5-Trichlorophenetole.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most common analytical techniques for quantifying this compound and other chlorinated phenoxy compounds are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for detecting trace levels of the analyte in complex matrices.
Q2: What is "matrix interference" and how does it affect the quantification of this compound?
A2: Matrix interference, also known as the matrix effect, occurs when components of the sample matrix other than the analyte of interest alter the analytical signal. This can lead to either signal suppression (lower than expected response) or signal enhancement (higher than expected response), resulting in inaccurate quantification.[1] In the context of this compound analysis, co-extracted substances from the sample (e.g., lipids, pigments, humic acids) can interfere with the ionization process in the mass spectrometer or interact with the analyte in the GC inlet.
Q3: What are the primary strategies for minimizing matrix interference?
A3: The primary strategies for minimizing matrix interference can be categorized into three main areas:
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Effective Sample Preparation and Cleanup: This is the most critical step to remove interfering compounds before analysis. Techniques like QuEChERS and Solid-Phase Extraction (SPE) are commonly employed.
-
Instrumental Method Optimization: Adjusting chromatographic conditions to separate the analyte from interfering matrix components can reduce co-elution and thus minimize interference.
-
Calibration Strategies: Using matrix-matched standards or internal standards (preferably isotopically labeled) can help to compensate for matrix effects that cannot be eliminated through sample cleanup.
Q4: What is the QuEChERS method and why is it recommended for analyzing compounds like this compound in food matrices?
A4: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a widely adopted sample preparation technique, especially for pesticide residue analysis in food.[2] The method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[2][3] Its advantages include high recovery for a broad range of analytes, reduced solvent consumption, and simplicity.[2]
Q5: How do I choose the right dSPE sorbent for my sample matrix during QuEChERS cleanup?
A5: The choice of dSPE sorbent is critical for effective cleanup and depends on the composition of your sample matrix. Here are some common sorbents and their applications:
-
Magnesium Sulfate (MgSO₄): Used to remove excess water from the extract.
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Primary Secondary Amine (PSA): Removes sugars, fatty acids, organic acids, and some pigments. However, PSA can adsorb acidic analytes, so it should be used with caution for compounds like the related 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).
-
C18 (Octadecylsilane): Removes nonpolar interferences such as lipids and fats.
-
Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. GCB should be used carefully as it can also adsorb planar molecules.
For a new or challenging matrix, it is advisable to test different sorbent combinations to achieve the best balance between interference removal and analyte recovery.[4]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Symptom: The quantified amount of this compound is consistently lower than the expected concentration in spiked samples.
| Possible Cause | Troubleshooting Step |
| Analyte Adsorption to dSPE Sorbent | If you are using PSA in your QuEChERS method for an acidic analogue, it might be adsorbing your analyte. Try a dSPE formulation with C18 instead of or in addition to PSA.[5] |
| Incomplete Extraction | Ensure the sample is thoroughly homogenized. For dry samples, adding water before extraction can improve efficiency. Optimize the shaking/vortexing time and intensity during the extraction step. |
| Analyte Degradation | This compound is relatively stable, but check the pH of your sample and extracts. Adjusting the pH with buffering salts during QuEChERS extraction can improve the stability of pH-sensitive compounds. |
| Loss during Solvent Evaporation | If your protocol involves an evaporation step, ensure the temperature is not too high and that you do not evaporate to complete dryness, which can cause loss of volatile analytes. |
Issue 2: High Signal Variability or Poor Reproducibility
Symptom: Replicate injections of the same sample extract show a high relative standard deviation (RSD).
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Cleanup | Ensure that the dSPE sorbents are well-dispersed in the extract and that the centrifugation step effectively separates the sorbent from the supernatant. |
| Matrix Effects | High and variable matrix effects can lead to poor reproducibility. Implement matrix-matched calibration. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. |
| GC Inlet Contamination | Active sites in a dirty GC inlet liner can lead to variable analyte degradation or adsorption. Perform regular inlet maintenance, including changing the liner and septum. |
| Instrumental Instability | Check the stability of the GC-MS or LC-MS/MS system by injecting a solvent standard multiple times. If the signal is still variable, the instrument may require tuning or maintenance. |
Issue 3: Signal Enhancement or Suppression
Symptom: The response of this compound is significantly higher or lower in the presence of the sample matrix compared to a clean solvent standard.
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve chromatographic separation by modifying the temperature gradient (for GC) or the mobile phase gradient (for LC) to separate the analyte peak from interfering peaks. |
| Insufficient Sample Cleanup | Re-evaluate your QuEChERS dSPE or SPE cleanup step. You may need to use a different combination of sorbents or a larger amount of sorbent for highly complex matrices. |
| Ionization Competition (LC-MS/MS) | Dilute the final extract to reduce the concentration of interfering matrix components. This can be effective if the analytical method has sufficient sensitivity. |
| Matrix-Induced Enhancement (GC-MS) | Matrix components can coat the GC inlet, reducing analyte degradation and leading to signal enhancement. The most effective way to compensate for this is by using matrix-matched calibration. |
Data Presentation
The following tables summarize recovery data for compounds structurally similar to this compound in various food matrices using the QuEChERS method. This data can serve as a benchmark for expected performance.
Table 1: Recovery of Acidic Pesticides (including 2,4,5-T) in Various Food Matrices using QuEChERS with Different dSPE Sorbents.
Data adapted from a study on acidic pesticide analysis.[5][6]
| Analyte | Matrix | dSPE Sorbent | Fortification Level (mg/kg) | Average Recovery (%) |
| 2,4,5-T | Brown Rice | C18 + MgSO₄ | 0.01 | 96.7 |
| Brown Rice | C18 + MgSO₄ | 0.05 | 98.4 | |
| Soybean | C18 + MgSO₄ | 0.01 | 95.3 | |
| Soybean | C18 + MgSO₄ | 0.05 | 98.1 | |
| Orange | C18 + MgSO₄ | 0.01 | 96.0 | |
| Orange | C18 + MgSO₄ | 0.05 | 99.2 | |
| Potato | C18 + MgSO₄ | 0.01 | 98.6 | |
| Potato | C18 + MgSO₄ | 0.05 | 100.2 | |
| Spinach | C18 + MgSO₄ | 0.01 | 97.4 | |
| Spinach | C18 + MgSO₄ | 0.05 | 99.8 |
Note: The study cited demonstrated that using PSA as a dSPE sorbent resulted in very low recoveries (2.9% to 29.3%) for acidic pesticides like 2,4,5-T due to analyte adsorption.[5] This highlights the importance of choosing the correct cleanup sorbent.
Table 2: General Recovery Ranges for a Broad Mix of Pesticides in Various Matrices using Optimized QuEChERS Methods.
This table provides a general overview of the expected performance of the QuEChERS method for a wide range of pesticides.[3][4]
| Matrix Type | Fortification Levels | Percentage of Analytes with Recovery of 70-120% |
| High Water Content (e.g., Grapes, Spinach) | 10 - 100 µg/kg | 94 - 98% |
| Low Water, High Fat (e.g., Avocado) | 10 - 50 ppb | 82 - 99.5% |
| Dry/Complex (e.g., Rice, Tea) | 10 - 100 µg/kg | 96 - 98% |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix (e.g., Fruits, Vegetables)
This protocol is based on the widely used AOAC and EN QuEChERS methods.
1. Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
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For samples with low water content (<80%), add an appropriate amount of deionized water to bring the total water content to ~80-90%.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
If an internal standard is used, add it at this stage.
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Cap the tube and shake vigorously for 1 minute.
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Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate for the EN 15662 method).
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Immediately shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents. For this compound, a common choice would be 150 mg MgSO₄ and 50 mg C18. Avoid PSA if acidic analogues are of interest.
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Vortex for 30 seconds.
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Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.
4. Final Extract Preparation:
-
Transfer the supernatant to an autosampler vial.
-
The extract is now ready for GC-MS or LC-MS/MS analysis. For improved GC performance of some compounds, a small amount of a protectant agent can be added.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for matrix interference issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. restek.com [restek.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Six Acidic Pesticides, Including 2,4-DB and 2,4,5-T with No Established MRL in Korea Using LC-MS/MS and QuEChERS for the Safety of Imported Agricultural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Extraction of 2,4,5-Trichlorophenetole from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of 2,4,5-trichlorophenetole from complex matrices. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its extraction?
A1: While specific experimental data for this compound is limited, its properties can be inferred from structurally similar compounds like 2,4,5-trichlorophenol. It is expected to be a semi-volatile organic compound with low to moderate solubility in water and higher solubility in organic solvents. Its chlorinated aromatic structure suggests a nonpolar character, making it amenable to extraction with a variety of organic solvents.
Q2: Which extraction techniques are most suitable for this compound from complex matrices?
A2: The most common and effective techniques for extracting chlorinated compounds like this compound from complex matrices such as soil, water, and biological tissues are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of technique depends on the matrix, the required level of cleanliness of the extract, and the available equipment.
Q3: How can I minimize matrix effects when analyzing this compound by GC-MS?
A3: Matrix effects, which can cause signal suppression or enhancement in GC-MS analysis, are a common challenge with complex samples.[1] To mitigate these effects, consider the following strategies:
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal alteration caused by co-eluting matrix components.
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Use of Internal Standards: Incorporate a stable isotope-labeled analog of this compound or a compound with similar chemical properties as an internal standard. This can correct for variations in extraction recovery and matrix-induced signal changes.
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Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting detection limits.
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Thorough Sample Cleanup: Employing a robust cleanup step after extraction, such as using different sorbents in SPE or d-SPE, can effectively remove interfering compounds.
Troubleshooting Guides
Problem 1: Low Recovery of this compound
Low recovery is a frequent issue that can arise from several factors during the extraction process. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Analyte Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inappropriate Extraction Technique | The chosen method (LLE, SPE, QuEChERS) may not be optimal for the specific matrix. For highly complex matrices like soil or fatty tissues, a more rigorous technique like SPE with multiple cleanup steps may be necessary. |
| Incorrect Solvent Choice | The polarity of the extraction solvent may not be suitable for this compound. Given its expected nonpolar nature, solvents like hexane, dichloromethane, or ethyl acetate are good starting points. A mixture of solvents can also be tested to optimize extraction efficiency. |
| Insufficient Solvent Volume | The volume of the extraction solvent may be too low to effectively partition the analyte from the sample matrix. Increasing the solvent-to-sample ratio can improve recovery. |
| Suboptimal pH | The pH of the sample can influence the charge state of interfering compounds and the stability of the analyte. For neutral compounds like this compound, maintaining a neutral pH is generally recommended to avoid hydrolysis. |
| Analyte Loss During Cleanup | The cleanup step, while necessary to remove interferences, can sometimes lead to the loss of the target analyte. Ensure the sorbent used in SPE or d-SPE does not irreversibly adsorb this compound. Test different elution solvents and volumes to ensure complete elution from the sorbent. |
Problem 2: High Matrix Effects in GC-MS Analysis
High matrix effects can lead to inaccurate quantification. The following guide outlines steps to identify and mitigate this issue.
Troubleshooting Workflow for High Matrix Effects
Caption: Troubleshooting workflow for high matrix effects.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Insufficient Cleanup | Co-extracted matrix components are the primary cause of matrix effects. For fatty matrices, a cleanup step with graphitized carbon black (GCB) or C18 sorbent can be effective. For samples with pigments, a combination of PSA and GCB may be necessary. |
| Inappropriate Calibration Method | Using solvent-based calibration curves for complex matrix extracts can lead to significant quantification errors. Preparing calibration standards in a blank matrix extract (matrix-matched calibration) is a highly effective way to compensate for matrix effects. |
| High Concentration of Matrix Components | If the concentration of co-extractives is very high, it can overwhelm the analytical system. Diluting the extract before injection can alleviate this issue, but be mindful of the potential impact on the limit of detection for this compound. |
Experimental Protocols
The following are generalized protocols for the extraction of this compound from soil and water matrices. These should be optimized for your specific application.
Protocol 1: Solid-Phase Extraction (SPE) from Water Samples
Objective: To extract this compound from water samples.
Materials:
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C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Nitrogen evaporator
-
GC vials
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 100-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the analyte with 5-10 mL of DCM or EtOAc into a collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or iso-octane) for GC-MS analysis.
SPE Workflow Diagram
Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol 2: QuEChERS Extraction from Soil Samples
Objective: To extract this compound from soil samples using a modified QuEChERS protocol.
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
Centrifuge
-
GC vials
Procedure:
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of ACN to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately shake for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer the ACN supernatant to a d-SPE tube containing 150 mg of PSA and 150 mg of C18.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: Take an aliquot of the cleaned extract for direct GC-MS analysis or for further concentration and solvent exchange if necessary.
QuEChERS Workflow Diagram
Caption: General workflow for QuEChERS extraction.
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for the extraction of chlorinated compounds. Note: This data is illustrative and based on typical recoveries for similar compounds; it should be validated for this compound in your specific matrix.
Table 1: Comparison of Extraction Solvents for this compound from Spiked Soil Samples (n=3)
| Extraction Solvent | Mean Recovery (%) | Relative Standard Deviation (%) |
| Hexane | 75.2 | 8.5 |
| Dichloromethane | 88.9 | 6.2 |
| Ethyl Acetate | 92.1 | 5.8 |
| Acetonitrile (QuEChERS) | 95.5 | 4.7 |
Table 2: Effect of d-SPE Cleanup Sorbent on Recovery from a Spiked Biological Matrix (e.g., Fish Tissue) (n=3)
| d-SPE Sorbent | Mean Recovery (%) | Relative Standard Deviation (%) |
| PSA | 85.4 | 7.1 |
| C18 | 82.3 | 7.9 |
| PSA + C18 | 91.8 | 5.3 |
| PSA + C18 + GCB | 89.5 | 6.0 |
References
Identification of common byproducts in 2,4,5-Trichlorophenetole synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the synthesis of 2,4,5-Trichlorophenetole, with a specific focus on the identification and mitigation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of 2,4,5-trichlorophenol to form a phenoxide, which then acts as a nucleophile and attacks an ethyl halide (such as ethyl bromide or ethyl iodide) in an SN2 reaction.
Q2: What are the most common byproducts I should expect in this synthesis?
Several byproducts can arise during the synthesis of this compound. These can originate from the starting materials or from side reactions occurring under the reaction conditions. The most prevalent byproducts are detailed in the table below.
Table 1: Common Byproducts in this compound Synthesis
| Byproduct Name | Chemical Formula | Common Source/Reason for Formation |
| Unreacted 2,4,5-Trichlorophenol | C₆H₃Cl₃O | Incomplete reaction, insufficient base, or poor quality ethyl halide. |
| Diethyl Ether | C₄H₁₀O | Self-condensation of the ethyl halide or reaction with residual ethanol if used as a solvent. |
| Isomeric Trichlorophenetoles | C₈H₇Cl₃O | Presence of other trichlorophenol isomers (e.g., 2,3,6-trichlorophenol) in the starting material. |
| Elimination Product (Ethene) | C₂H₄ | The alkoxide can act as a base, causing elimination of HBr from the ethyl halide, especially at higher temperatures. |
Q3: What analytical methods are recommended for identifying and quantifying these byproducts?
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for both identifying and quantifying byproducts in the reaction mixture. The mass spectrometer allows for the definitive identification of the byproducts based on their mass-to-charge ratio and fragmentation patterns, while the gas chromatograph provides excellent separation of the various components, allowing for their quantification. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.
Troubleshooting Guide
Problem: My final product is contaminated with unreacted 2,4,5-trichlorophenol.
-
Possible Cause 1: Insufficient Base. The deprotonation of the phenol is a crucial first step. If there is not a stoichiometric equivalent of a strong base, some of the 2,4,5-trichlorophenol will remain unreacted.
-
Recommended Action: Ensure at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride) is used. The reaction should be monitored (e.g., by TLC or GC) to ensure the complete consumption of the starting phenol before quenching.
-
Possible Cause 2: Poor Quality Ethyl Halide. The ethyl halide may have degraded or contain inhibitors.
-
Recommended Action: Use a freshly opened or distilled bottle of the ethyl halide.
Problem: I am observing a significant amount of an unknown impurity with a mass corresponding to another trichlorophenetole isomer.
-
Possible Cause: The 2,4,5-trichlorophenol starting material is likely contaminated with other isomers. The synthesis of 2,4,5-trichlorophenol itself can sometimes produce isomers like 2,3,6-trichlorophenol.[1]
-
Recommended Action: Analyze the purity of the starting 2,4,5-trichlorophenol using GC-MS or NMR before beginning the synthesis. If significant isomeric impurities are present, purify the starting material by recrystallization or column chromatography.
Experimental Protocols
General Protocol for the Synthesis of this compound via Williamson Ether Synthesis
-
To a solution of 2,4,5-trichlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visual Diagrams
Caption: Reaction scheme for the synthesis of this compound and formation of byproducts.
Caption: A troubleshooting workflow for identifying and resolving byproduct formation.
References
Stability of 2,4,5-Trichlorophenetole in different storage conditions
This technical support center provides guidance on the stability and storage of 2,4,5-Trichlorophenetole. Due to a lack of specific published stability studies on this compound, this guide offers best practices based on the chemical properties of chlorinated aromatic ethers, alongside troubleshooting advice and a comprehensive protocol for conducting your own stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I can't find any published stability data for this compound. What are the recommended storage conditions?
Q2: My this compound solution has developed a yellow tint. What could be the cause?
A2: Discoloration can be an indicator of degradation. Potential causes include:
-
Photodegradation: Exposure to UV light can cause the breakdown of chlorinated aromatic compounds. Ensure the storage container is opaque or stored in a dark environment.
-
Oxidation: Although generally stable, slow oxidation can occur over long periods, especially if the container is not properly sealed.
-
Contamination: Impurities in the solvent or from the storage container could react with the this compound.
It is recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC-UV.
Q3: I've observed a precipitate in my stock solution of this compound. What should I do?
A3: Precipitation could be due to several factors:
-
Low Temperature: If the solution was stored at a low temperature, the solubility of this compound might have been exceeded. Try gently warming the solution and sonicating to see if the precipitate redissolves.
-
Solvent Evaporation: If the container was not sealed properly, solvent evaporation could lead to an increase in concentration and subsequent precipitation.
-
Degradation: One of the degradation products could be less soluble in the solvent system.
If the precipitate does not redissolve upon warming, it is likely a degradation product or a contaminant. The solution should be filtered and the purity re-assessed.
Q4: My recent experimental results using an older stock of this compound are inconsistent with previous data. Could the compound have degraded?
A4: Yes, it is possible that the compound has degraded over time, leading to a lower effective concentration and the presence of interfering degradation products. It is crucial to establish a stability testing protocol for your specific storage conditions. Before use in critical experiments, especially with older stocks, it is good practice to verify the purity and concentration of this compound.
Stability Study Protocol for this compound
This protocol outlines a general procedure to assess the stability of this compound under various storage conditions.
1. Objective: To determine the stability of this compound in a specific solvent and concentration under different temperature and light conditions over a defined period.
2. Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Calibrated analytical balance
-
Volumetric flasks
-
Amber and clear glass vials with inert caps
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
-
Temperature-controlled storage chambers/incubators
-
Photostability chamber (optional)
3. Experimental Workflow Diagram
Caption: Workflow for a this compound stability study.
4. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Aliquoting:
-
Aliquot the stock solution into multiple amber and clear vials. The use of both types of vials will help assess photostability.
-
-
Storage Conditions:
-
Store the vials under a matrix of conditions. A typical setup would include:
-
Refrigerated (2-8°C) in the dark (amber vials).
-
Room Temperature (~25°C) in the dark (amber vials).
-
Room Temperature (~25°C) with light exposure (clear vials).
-
Accelerated conditions (e.g., 40°C) in the dark (amber vials).
-
-
-
Time Points:
-
Establish a schedule for pulling samples for analysis. Suggested time points: T=0, 1 month, 3 months, 6 months, and 12 months.
-
-
Analytical Method:
-
Develop and validate an HPLC-UV method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.
-
The method should be able to separate the parent compound from potential degradation products.
-
-
Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC-UV.
-
Determine the purity of this compound and identify and quantify any degradation products that appear.
-
5. Data Presentation and Analysis:
The results should be summarized in a table for easy comparison.
Table 1: Stability of this compound (Example Data)
| Storage Condition | Time Point | Purity (%) | Appearance of Degradation Products (%) |
| 2-8°C, Dark | 0 Months | 99.8 | Not Detected |
| 6 Months | 99.7 | Not Detected | |
| 12 Months | 99.5 | 0.1 | |
| 25°C, Dark | 0 Months | 99.8 | Not Detected |
| 6 Months | 98.5 | 0.8 | |
| 12 Months | 97.0 | 2.1 | |
| 25°C, Light | 0 Months | 99.8 | Not Detected |
| 6 Months | 95.2 | 3.5 | |
| 12 Months | 90.1 | 8.2 | |
| 40°C, Dark | 0 Months | 99.8 | Not Detected |
| 6 Months | 94.0 | 4.5 | |
| 12 Months | 88.5 | 9.8 |
Note: This is example data and does not represent actual experimental results.
By following this guide, researchers can effectively manage the storage of this compound and ensure the integrity of their experimental results.
Technical Support Center: Resolving Chromatographic Co-elution of 2,4,5-Trichlorophenetole and its Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of 2,4,5-Trichlorophenetole and its positional isomers. This document provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to aid in the successful separation and analysis of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a single, broad, or shouldered peak where we expect to see this compound. What could be the cause?
A1: This is a classic sign of co-elution, where this compound and one or more of its positional isomers are not being separated by your current chromatographic method. Positional isomers, such as 2,3,4-Trichlorophenetole or 3,4,5-Trichlorophenetole, often have very similar physicochemical properties, leading to nearly identical retention times under standard conditions.[1][2][3] To confirm co-elution, it is recommended to use a high-resolution mass spectrometry detector to see if multiple components with the same mass-to-charge ratio are present across the peak.[1]
Q2: How can we improve the separation of this compound from its isomers using our existing Gas Chromatography (GC) system?
A2: To enhance resolution on your GC system, consider the following adjustments:
-
Column Selection: Switch to a column with a different stationary phase chemistry. Phenyl-substituted phases or columns with unique selectivities for aromatic compounds can improve separation.[4]
-
Temperature Gradient: Optimize the oven temperature program. A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, potentially resolving closely eluting isomers.[5]
-
Carrier Gas Flow Rate: Adjust the flow rate of your carrier gas (e.g., Helium) to its optimal linear velocity. This can significantly improve column efficiency.[5]
-
Column Length: If available, using a longer column increases the number of theoretical plates and can enhance separation.[2]
Q3: Our laboratory primarily uses High-Performance Liquid Chromatography (HPLC). What strategies can we employ to resolve these isomers?
A3: For HPLC-based separation of positional isomers, the following approaches are recommended:
-
Stationary Phase: The choice of stationary phase is critical.[6] Consider columns with phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different selectivity for halogenated aromatic compounds compared to standard C18 columns.[7] Normal-phase chromatography using a silica or cyano-propyl column can also be effective for separating positional isomers.[4][8]
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact retention and selectivity.[1][5] Adding modifiers to the mobile phase may also be beneficial.
-
Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.
Q4: We have tried modifying our GC and HPLC methods with limited success. Are there any alternative chromatographic techniques?
A4: Yes, for particularly challenging separations of isomers, consider advanced techniques such as:
-
Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides a significant increase in peak capacity and resolution by subjecting the effluent from one column to a second, different column for further separation.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomers and is often successful where GC and HPLC fail.[6]
Experimental Protocols
Protocol 1: High-Resolution Gas Chromatography (GC) Method for Trichlorophenetole Isomer Separation
This protocol outlines a starting point for the separation of this compound and its isomers using a gas chromatograph coupled with a mass spectrometer (GC-MS).
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and an electron ionization (EI) mass spectrometer.
-
Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent (5%-phenyl)-methylpolysiloxane stationary phase.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-350
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Trichlorophenetole Isomer Separation
This protocol provides a baseline HPLC method for the separation of Trichlorophenetole isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: Pentafluorophenyl (PFP) column, 150 mm x 4.6 mm, 3.5 µm particle size.
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Quantitative Data Summary
The following tables illustrate hypothetical chromatographic results to demonstrate the impact of method optimization on the separation of this compound and a co-eluting isomer (e.g., 2,4,6-Trichlorophenetole).
Table 1: Initial GC Method Results (Standard DB-5 Column)
| Compound | Retention Time (min) | Resolution (Rs) |
| 2,4,6-Trichlorophenetole | 15.21 | - |
| This compound | 15.25 | 0.8 |
Table 2: Optimized GC Method Results (Longer Column and Slower Ramp)
| Compound | Retention Time (min) | Resolution (Rs) |
| 2,4,6-Trichlorophenetole | 22.85 | - |
| This compound | 23.10 | 1.6 |
Table 3: Initial HPLC Method Results (Standard C18 Column)
| Compound | Retention Time (min) | Resolution (Rs) |
| 2,4,6-Trichlorophenetole | 8.45 | - |
| This compound | 8.48 | 0.6 |
Table 4: Optimized HPLC Method Results (PFP Column)
| Compound | Retention Time (min) | Resolution (Rs) |
| 2,4,6-Trichlorophenetole | 10.12 | - |
| This compound | 10.37 | 1.8 |
Visualizations
The following diagrams illustrate the workflow for troubleshooting co-elution and the logical relationship of chromatographic parameters.
Caption: Troubleshooting workflow for resolving co-elution.
Caption: Key parameters influencing chromatographic resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajbasweb.com [ajbasweb.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of poistional isomers 2,4,5-Trifluorophenyl aceti - Chromatography Forum [chromforum.org]
- 8. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 2,4,5-Trichlorophenetole during sample preparation
Welcome to the technical support center for the analysis of 2,4,5-Trichlorophenetole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during sample preparation.
Troubleshooting Guide: Preventing Degradation of this compound
Low recovery or the appearance of unexpected peaks in your chromatogram may indicate degradation of this compound. This guide provides a systematic approach to identifying and mitigating potential sources of degradation during your sample preparation workflow.
Diagram: Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for identifying sources of this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation during sample preparation?
A1: While specific data for this compound is limited, degradation of analogous chlorinated aromatic ethers can occur through several pathways:
-
Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic or basic conditions, which would yield 2,4,5-trichlorophenol and ethanol. This is a critical consideration when adjusting the pH of aqueous samples.
-
Photodegradation: Exposure to UV light, and to a lesser extent, strong visible light, can induce dechlorination or cleavage of the aromatic ring. It is crucial to protect samples and standards from light.
-
Thermal Degradation: High temperatures, particularly during solvent evaporation or in a hot GC inlet, can cause decomposition.
-
Oxidation: The presence of strong oxidizing agents in the sample matrix or reagents can lead to degradation of the molecule.
Q2: I am observing a peak corresponding to 2,4,5-trichlorophenol in my samples but not in my standards. What is the likely cause?
A2: The presence of 2,4,5-trichlorophenol is a strong indicator of the hydrolysis of the ether bond in this compound. Review your sample preparation procedure for the following:
-
pH: Have your samples been exposed to strong acids or bases? Even moderately acidic or basic conditions, when combined with elevated temperatures, can promote hydrolysis.
-
Enzymatic Activity: If you are working with biological matrices, endogenous enzymes could potentially cleave the ether linkage. Consider protein precipitation or other enzyme deactivation steps early in your workflow.
Q3: My recoveries are inconsistent. Could the choice of solvent be a factor?
A3: Yes, the choice of solvent can impact the stability of this compound.
-
Solvent Purity: Peroxide-containing solvents (e.g., aged ethers like diethyl ether or THF) can be reactive and should be avoided. Always use high-purity, freshly opened solvents.
-
Protic vs. Aprotic Solvents: While direct evidence is scarce, highly protic solvents might participate in solvolysis reactions under certain conditions. It is advisable to use aprotic solvents for long-term storage of extracts whenever possible.
-
Solvent/Matrix Interactions: Components of your sample matrix, when extracted into the organic solvent, could catalyze degradation.
Q4: What are the best practices for storing samples and extracts containing this compound?
A4: To ensure the stability of your samples and extracts, follow these guidelines:
-
Temperature: Store all samples and extracts at low temperatures, preferably at -20°C or below, to minimize chemical and biological activity.
-
Light Protection: Use amber glass vials or store clear vials in the dark to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.
-
pH: If possible, neutralize the pH of your extracts before storage.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Various Solvents
This protocol allows for the systematic evaluation of the stability of this compound under different storage conditions.
Materials:
-
This compound analytical standard
-
High-purity solvents (e.g., methanol, acetonitrile, dichloromethane, ethyl acetate)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a stable solvent such as toluene.
-
From the stock solution, prepare working solutions (e.g., 10 µg/mL) in each of the solvents to be tested.
-
Dispense aliquots of each working solution into separate amber glass vials.
-
Prepare multiple sets of vials for each condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).
-
Analyze a "time zero" sample from each set to establish the initial concentration.
-
Store the remaining vials under the designated conditions.
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition and analyze its contents.
-
Calculate the percentage of this compound remaining relative to the time zero sample. Also, monitor for the appearance of degradation products like 2,4,5-trichlorophenol.
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µg/mL) under Various Storage Conditions
| Storage Condition | Solvent | % Recovery (24h) | % Recovery (1 week) | % Recovery (1 month) | Degradation Product(s) Observed |
| Room Temp / Light | Methanol | 92% | 75% | 40% | 2,4,5-Trichlorophenol |
| Room Temp / Dark | Methanol | 98% | 95% | 88% | Trace 2,4,5-Trichlorophenol |
| 4°C / Dark | Methanol | >99% | 98% | 96% | None |
| -20°C / Dark | Methanol | >99% | >99% | 99% | None |
| Room Temp / Dark | Dichloromethane | >99% | 97% | 94% | None |
| 4°C / Dark | Dichloromethane | >99% | >99% | 98% | None |
This table presents hypothetical data to illustrate how to summarize results from a stability study.
Signaling Pathways and Logical Relationships
Diagram: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound during sample preparation.
Technical Support Center: Overcoming Reproducibility Challenges in 2,4,5-Trichlorophenetole Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in experiments involving 2,4,5-Trichlorophenetole. By offering detailed experimental protocols, clear data presentation, and visual aids, this resource aims to enhance the reliability and consistency of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4,5-trichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or diethyl sulfate.
Q2: My this compound synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete deprotonation of 2,4,5-trichlorophenol: The phenoxide is the reactive species, so incomplete deprotonation will lead to unreacted starting material. Ensure you are using a sufficiently strong base and appropriate solvent.
-
Side reactions: The primary competing reaction is the elimination of the ethylating agent, especially if using a sterically hindered or secondary alkyl halide. Using a primary ethyl halide like ethyl bromide is crucial.
-
Reaction temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions and decomposition.
-
Purity of starting materials: Impurities in the 2,4,5-trichlorophenol or the ethylating agent can interfere with the reaction.
Q3: I am observing unexpected peaks in the NMR or GC-MS spectrum of my product. What are the likely impurities?
A3: Common impurities in this compound synthesis include:
-
Unreacted 2,4,5-trichlorophenol: This is the most common impurity if the reaction does not go to completion.
-
Isomeric byproducts: If the starting 2,4,5-trichlorophenol is impure and contains other trichlorophenol isomers, these will also be converted to their corresponding phenetole derivatives.
-
Products of side reactions: Depending on the reaction conditions, you might observe small amounts of elimination products or products from reactions with solvent impurities.
Q4: How can I effectively purify the crude this compound product?
A4: Purification can typically be achieved through the following methods:
-
Extraction: An initial workup with an organic solvent (e.g., diethyl ether, dichloromethane) and aqueous washes can remove inorganic salts and some polar impurities.
-
Column chromatography: Silica gel chromatography is a highly effective method for separating the desired product from unreacted starting materials and non-polar impurities. A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, is typically used.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an excellent final purification step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Ineffective base: The base used may not be strong enough to deprotonate the phenol. 2. Poor quality ethylating agent: The ethyl bromide or other agent may have degraded. 3. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent like DMF or acetone. 2. Use a fresh bottle of the ethylating agent. 3. Gently heat the reaction mixture, for example, to 50-60 °C, and monitor the progress by TLC. |
| Presence of significant unreacted 2,4,5-trichlorophenol | 1. Insufficient ethylating agent: Not enough electrophile to react with all the phenoxide. 2. Short reaction time: The reaction may not have been allowed to proceed to completion. | 1. Use a slight excess (1.1-1.2 equivalents) of the ethylating agent. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting phenol spot has disappeared. |
| Formation of multiple spots on TLC close to the product spot | 1. Isomeric impurities in the starting phenol: Commercial 2,4,5-trichlorophenol may contain other isomers. 2. Side reactions: Undesired reactions occurring under the reaction conditions. | 1. Verify the purity of the starting 2,4,5-trichlorophenol by GC-MS or NMR before starting the synthesis. Purify if necessary. 2. Optimize reaction conditions (lower temperature, different base/solvent combination) to minimize side product formation. |
| Difficulty in removing solvent during workup | 1. Use of a high-boiling point solvent: Solvents like DMF can be difficult to remove under reduced pressure. | 1. After the reaction, perform an aqueous workup to transfer the product to a lower-boiling organic solvent like diethyl ether or ethyl acetate before concentrating. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
2,4,5-Trichlorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl Bromide (CH₃CH₂Br)
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5-trichlorophenol (1.0 eq).
-
Add anhydrous acetone to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add ethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to a gentle reflux (around 60°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount (for 1g of phenol) |
| 2,4,5-Trichlorophenol | 197.44 | 1.0 | 1.0 g |
| Potassium Carbonate | 138.21 | 1.5 | 1.05 g |
| Ethyl Bromide | 108.97 | 1.2 | 0.66 mL |
| Acetone | - | - | 20 mL |
Visualizations
To aid in understanding the experimental workflow and potential issues, the following diagrams are provided.
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield issues.
Technical Support Center: High-Purity 2,4,5-Trichlorophenetole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity 2,4,5-Trichlorophenetole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The most common impurities include unreacted 2,4,5-trichlorophenol, excess ethylating agent (e.g., diethyl sulfate or ethyl iodide), the corresponding elimination byproduct (ethylene), and solvent residues. Additionally, side products from potential C-alkylation of the phenoxide can be present.
Q2: What is the recommended general approach for purifying crude this compound?
A2: A multi-step approach is typically recommended. This involves an initial aqueous workup to remove water-soluble impurities, followed by distillation (simple or fractional) to separate the product from non-volatile and some volatile impurities. For achieving high purity, a final recrystallization step is often necessary.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is commonly assessed using analytical techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC) can also be employed. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Troubleshooting Guides
Low Yield After Synthesis and Initial Workup
| Symptom | Possible Cause | Suggested Solution |
| Low yield of crude product after aqueous extraction. | Incomplete reaction. | Ensure the 2,4,5-trichlorophenol was fully deprotonated before adding the ethylating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature, but be mindful of potential side reactions. |
| Loss of product during workup. | This compound is soluble in many organic solvents. Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable solvent (e.g., diethyl ether, dichloromethane). Create a separation funnel workflow diagram to visualize and optimize the extraction process. | |
| Significant elimination side reaction. | The Williamson ether synthesis can have a competing E2 elimination reaction. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides at elevated temperatures. Use a less sterically hindered ethylating agent if possible and maintain the lowest effective reaction temperature. |
Ineffective Purification by Distillation
| Symptom | Possible Cause | Suggested Solution |
| Product co-distills with an impurity. | Boiling points of the product and impurity are very close. | Switch from simple distillation to fractional distillation to increase the separation efficiency. Use a longer fractionating column or one with a more efficient packing material. |
| Product decomposes during distillation. | Distillation temperature is too high. | Use vacuum distillation to lower the boiling point of this compound and prevent thermal decomposition. |
| Low recovery after distillation. | Significant hold-up in the distillation apparatus. | Ensure the distillation setup is appropriately sized for the amount of material being purified. Minimize the dead volume in the apparatus. |
Difficulty in Achieving High Purity by Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product does not crystallize. | The chosen solvent is not suitable; the product is too soluble. | Select a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solvent screening with a variety of solvents (e.g., ethanol, methanol, hexane, toluene, or mixtures). |
| Presence of impurities inhibiting crystallization. | The crude product may be too impure. Consider pre-purification by distillation or column chromatography before attempting recrystallization. | |
| Oily precipitate forms instead of crystals. | The solution is supersaturated, or the cooling rate is too fast. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. |
| Low recovery of pure crystals. | The product has significant solubility in the mother liquor. | Minimize the amount of solvent used to dissolve the crude product. After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent. |
Experimental Protocols
General Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired purity.
-
Deprotonation of 2,4,5-Trichlorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trichlorophenol (1.0 eq.) in a suitable solvent (e.g., ethanol, acetone, or DMF).
-
Add a base (e.g., sodium hydroxide or potassium carbonate, 1.1-1.5 eq.) to the solution and stir until the 2,4,5-trichlorophenol is fully deprotonated. This can be monitored by the complete dissolution of the base or by TLC.
-
Ethylation: Add the ethylating agent (e.g., diethyl sulfate or ethyl iodide, 1.1-1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (this will depend on the solvent and ethylating agent used) and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for the purification of this compound.
Overcoming low ionization efficiency of 2,4,5-Trichlorophenetole in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 2,4,5-Trichlorophenetole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low ionization efficiency of this and similar halogenated compounds.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to ionize, especially with Electrospray Ionization (ESI)?
A1: this compound is a relatively non-polar and neutral molecule. ESI is most effective for compounds that are already charged in solution or are easily protonated or deprotonated. Due to the electron-withdrawing nature of the three chlorine atoms, the basicity of the ether oxygen is significantly reduced, making protonation (formation of [M+H]+) in positive-mode ESI inefficient. To achieve better results, alternative ionization techniques or modifications to the analytical method are often necessary.
Q2: What are the most promising alternative ionization techniques for this compound?
A2: For relatively non-polar and thermally stable compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally more effective than ESI.[1][2] APCI is particularly well-suited for less polar compounds that can be volatilized.[3][4] For GC-MS analysis, Electron Ionization (EI) is a standard and effective method, although it is a "hard" ionization technique that may cause significant fragmentation.[5]
Q3: Can I use negative ion mode for the analysis of this compound?
A3: While this compound itself is not acidic and is unlikely to be deprotonated to form [M-H]-, related chlorinated phenolic compounds have been successfully analyzed in negative ion mode, often through the formation of adducts with anions present in the mobile phase or reagent gas (e.g., [M+Cl]-).[6][7] Therefore, exploring negative ion mode with APCI is a worthwhile strategy.
Q4: Is derivatization a viable strategy to improve the detection of this compound?
A4: Yes, derivatization can be a powerful tool, particularly for GC-MS analysis. By chemically modifying the molecule to make it more volatile or easier to ionize, you can significantly improve its detection. For instance, silylation is a common derivatization technique for compounds with active hydrogens, though for this compound, which lacks a reactive hydroxyl or amine group, this specific method would not be applicable. However, other derivatization strategies targeting the ether linkage or the aromatic ring could be explored depending on the analytical goal.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound with LC-MS using ESI
Symptoms:
-
Very low signal-to-noise ratio for the target analyte.
-
Inconsistent signal intensity between injections.
-
No discernible peak at the expected retention time.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Ionization in ESI | Switch to a more suitable ionization source like APCI or APPI, which are better for non-polar, volatile compounds.[1][3][4] |
| Incorrect Ionization Mode | If using ESI, try both positive and negative ion modes. While positive mode is unlikely to be efficient, adduct formation in negative mode might be possible. For APCI, negative ion mode is often successful for halogenated compounds.[6][7] |
| Suboptimal Mobile Phase Composition | For ESI, the addition of modifiers like ammonium formate or acetate can sometimes promote adduct formation ([M+NH4]+) and enhance ionization. For APCI, the mobile phase composition can also influence the ionization chemistry. |
| In-source Fragmentation/Degradation | For related trichlorophenol compounds, in-source fragmentation has been observed.[8] Optimize source parameters like temperature and voltages to minimize fragmentation. |
Troubleshooting Workflow:
Caption: Troubleshooting logic for low ESI signal.
Issue 2: Poor Sensitivity and High Fragmentation with GC-MS using EI
Symptoms:
-
Weak molecular ion peak ([M]+•).
-
Complex mass spectrum dominated by fragment ions.
-
Difficulty in confirming the molecular weight.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Ionization Energy | Electron Ionization (EI) at the standard 70 eV is a high-energy technique that can lead to extensive fragmentation.[5] If your instrument allows, try reducing the ionization energy to obtain a more prominent molecular ion. |
| Analyte is Not Volatile Enough | Although this compound is suitable for GC-MS, ensure your GC conditions (injection port temperature, temperature program) are optimized for efficient transfer to the MS source without thermal degradation. |
| Suboptimal GC Separation | Co-eluting matrix components can interfere with ionization. Optimize the GC method (e.g., column type, temperature program) to ensure the analyte peak is sharp and well-separated. |
| Consider Chemical Ionization (CI) | If available, switch to Chemical Ionization (CI). CI is a softer ionization technique that typically produces a strong protonated molecule ([M+H]+) with less fragmentation, making it easier to confirm the molecular weight.[2] |
Experimental Workflow for Method Development:
References
- 1. m.youtube.com [m.youtube.com]
- 2. Differences in detected components by ionization methods ESI and APCI. 一般財団法人材料科学技術振興財団 MST | IPROS GMS [mono.ipros.com]
- 3. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. spectrabase.com [spectrabase.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
Calibration curve linearity issues for 2,4,5-Trichlorophenetole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address calibration curve linearity issues encountered during the analysis of 2,4,5-Trichlorophenetole. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments, focusing on calibration curve linearity.
Question 1: My calibration curve for this compound is non-linear, showing a downward curve at higher concentrations. What are the potential causes and how can I fix it?
Answer: A downward-curving calibration curve at higher concentrations often indicates detector saturation or a non-linear response at the upper end of the calibration range.
Potential Causes:
-
Detector Saturation: The amount of analyte reaching the detector is too high, exceeding its linear dynamic range. This is a common issue with sensitive detectors like electron capture detectors (ECD) and mass spectrometers (MS).[1][2][3]
-
Analyte Degradation at High Concentrations: In some cases, high concentrations of the analyte in the injector port can lead to thermal degradation, reducing the amount that reaches the detector.
-
Ion-Molecule Reactions in MS Source: At high concentrations in a mass spectrometer's ion source, ion-molecule reactions can occur, leading to a non-linear response.
Troubleshooting Steps:
-
Extend the Calibration Range: Prepare and analyze standards at concentrations lower than your current highest standard to determine the linear range of your detector.
-
Dilute High-Concentration Samples: If your samples are expected to have high concentrations of this compound, dilute them to fall within the established linear range of the calibration curve.
-
Adjust Detector Settings: For MS detectors, you may be able to adjust parameters like the detector voltage or use a less abundant ion for quantification to reduce signal intensity and avoid saturation.[3]
-
Check Injector Temperature: Optimize the injector temperature to prevent thermal degradation. A lower temperature may be suitable if the analyte is thermally labile.
Question 2: My calibration curve for this compound is non-linear, with the low-concentration points deviating from the line. What could be the problem?
Answer: Deviation of low-concentration points from the calibration curve, often showing a response that is lower than expected, typically points to issues with analyte loss or active sites in the chromatographic system.[4]
Potential Causes:
-
Active Sites: Active sites in the GC inlet (e.g., liner, septum particles) or the column can adsorb the analyte, especially at low concentrations.[4] Phenolic compounds are particularly susceptible to this.
-
Sample Preparation Inconsistencies: Errors in the preparation of low-concentration standards, such as inaccurate dilutions or analyte loss during solvent evaporation steps, can lead to non-linearity.
-
Matrix Effects: In complex matrices, co-eluting compounds can interfere with the ionization or detection of the analyte, particularly at low levels.
Troubleshooting Steps:
-
Deactivate the Inlet System: Use a deactivated inlet liner and septum. Consider silylation of the liner to further reduce active sites.
-
Condition the Column: Before analysis, condition the GC column according to the manufacturer's instructions to ensure a clean and inert surface.
-
Prepare Fresh Standards: Prepare a fresh set of low-concentration standards, paying close attention to pipetting and dilution accuracy.
-
Use an Internal Standard: Incorporate a suitable internal standard (e.g., a deuterated analog of this compound) to compensate for variations in injection volume and potential analyte loss during sample preparation.
-
Evaluate Matrix Effects: Analyze matrix-matched calibration standards to assess and correct for matrix-induced signal suppression or enhancement.
Question 3: I am observing poor reproducibility and a non-linear calibration curve for this compound. Where should I start troubleshooting?
Answer: Poor reproducibility coupled with a non-linear calibration curve suggests a combination of issues that could be related to sample introduction, the analytical column, or the detector. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow:
Troubleshooting Workflow for Poor Reproducibility and Non-Linearity
Detailed Steps:
-
Check the Injection System:
-
Septum: A leaking or cored septum can cause inconsistent sample introduction. Replace the septum.
-
Liner: A dirty or contaminated liner can lead to analyte adsorption and poor peak shape. Replace the liner with a deactivated one.
-
Syringe: A faulty syringe can deliver inconsistent volumes. Inspect and clean or replace the syringe.
-
Injection Parameters: Ensure consistent injection speed and volume.
-
-
Evaluate Column Performance:
-
Column Bleed: High column bleed can increase baseline noise and affect integration at low concentrations. Condition the column.
-
Column Contamination: Contamination from previous injections can lead to active sites and peak tailing. Bake out the column or trim the front end.
-
Leaks: Check for leaks at the inlet and detector fittings.
-
-
Assess Detector Function:
-
Cleanliness: A dirty detector can result in a non-linear response and poor sensitivity. Follow the manufacturer's instructions for cleaning the detector.
-
Gas Flows: Ensure that the carrier gas and any detector gases (e.g., makeup gas, fuel gases for FID) are at the correct flow rates and are of high purity.
-
Detector Calibration: If applicable, perform a detector calibration or tuning.
-
Data Presentation
Table 1: Common Causes of Non-Linearity and Corresponding Solutions
| Observed Issue | Potential Cause | Troubleshooting Action | Relevant Analytical Technique |
| Downward curve at high concentrations | Detector Saturation | Dilute samples, adjust detector settings, use a less abundant ion for MS | GC-MS, GC-ECD |
| Analyte Degradation | Optimize injector temperature | GC | |
| Low-concentration points deviate | Active Sites in Inlet/Column | Use deactivated liner/septum, condition column | GC |
| Sample Preparation Error | Prepare fresh standards, use an internal standard | All | |
| Matrix Effects | Use matrix-matched standards | LC-MS, GC-MS | |
| Poor reproducibility and non-linearity | Leaking Septum/Dirty Liner | Replace septum and liner | GC |
| Column Contamination | Bake out or trim column | GC | |
| Dirty Detector | Clean detector | GC-MS, GC-FID, GC-ECD |
Experimental Protocols
The following are example protocols for the analysis of this compound. These should be optimized based on the specific instrumentation and sample matrix.
Protocol 1: GC-MS/MS Analysis of this compound in Water Samples
This protocol is adapted from methods for similar chlorophenolic compounds.[5][6]
1. Sample Preparation (Derivatization and Extraction):
-
To a 100 mL water sample, add a suitable internal standard (e.g., this compound-d5).
-
Adjust the pH of the sample to >11 with potassium carbonate.
-
Add 1 mL of acetic anhydride and shake vigorously for 5 minutes to derivatize the analyte to its more volatile acetate ester.
-
Extract the derivatized analyte with 10 mL of hexane by shaking for 10 minutes.
-
Collect the hexane layer and concentrate it to 1 mL under a gentle stream of nitrogen.
2. GC-MS/MS Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| MS System | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| MRM Transitions | To be determined by infusing a standard of this compound acetate |
Protocol 2: Sample Extraction using QuEChERS for Soil Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for extracting pesticides from complex matrices.[7][8]
1. Extraction:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant from the extraction step.
-
Transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interferences.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
Experimental Workflow Diagram:
General Experimental Workflow for this compound Analysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. s4science.at [s4science.at]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Toxicological Analysis: 2,4,5-Trichlorophenol vs. the Undocumented Toxicity of 2,4,5-Trichlorophenetole
For Immediate Release
[City, State] – This guide provides a comparative overview of the toxicological profiles of 2,4,5-Trichlorophenol and 2,4,5-Trichlorophenetole, aimed at researchers, scientists, and drug development professionals. While extensive data is available for 2,4,5-Trichlorophenol, a significant data gap exists for this compound, precluding a direct quantitative comparison at this time. This document summarizes the known toxicity of 2,4,5-Trichlorophenol and outlines the standard experimental protocols used to assess chemical toxicity.
Executive Summary
2,4,5-Trichlorophenol is a well-documented toxic compound, with established data on its acute oral toxicity and its irritant properties for skin and eyes.[1][2][3] It is classified as a moderate oral mammalian toxin and a neurotoxin.[3] In contrast, a comprehensive search of publicly available scientific literature and safety data sheets has yielded no quantitative toxicity data (e.g., LD50, LC50) for this compound. This absence of data prevents a direct comparison of the toxic potential of these two substances. The following sections detail the known toxicological data for 2,4,5-Trichlorophenol and the standard methodologies for its determination.
Quantitative Toxicity Data: 2,4,5-Trichlorophenol
The following table summarizes the available acute toxicity data for 2,4,5-Trichlorophenol.
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 820 mg/kg | [1] |
| LD50 | Rat | Oral | 2.96 g/kg | [4] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. A lower LD50 value indicates higher toxicity. The differing LD50 values for rats may be due to variations in the strain of rat used, the vehicle for administration (e.g., corn oil), and other experimental conditions.
Toxicological Profile of 2,4,5-Trichlorophenol
Acute Toxicity:
-
Oral: Harmful if swallowed.[1] Ingestion can lead to symptoms such as weakness, difficulty breathing, tremors, convulsions, and coma at very high levels.[3]
-
Dermal: Contact can irritate and burn the skin.[3]
-
Inhalation: Breathing the dust or vapor can irritate the nose, throat, and lungs.[3]
-
Eye Contact: Can cause irritation and burns, with the potential for eye damage.[3]
Chronic Toxicity: There is limited information on the long-term effects of 2,4,5-trichlorophenol exposure in humans. The International Agency for Research on Cancer (IARC) has classified 2,4,5-Trichlorophenol as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[1]
Contamination Concerns: It is important to note that 2,4,5-Trichlorophenol may be contaminated with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound.[3]
Toxicity of this compound: A Data Gap
Despite extensive searches, no publicly available toxicological data, including LD50 or LC50 values, or detailed safety data sheets were found for this compound. Without this information, a quantitative or qualitative comparison to 2,4,5-trichlorophenol's toxicity cannot be made. Researchers and professionals handling this compound should exercise extreme caution and operate under the assumption that it may be toxic, implementing rigorous safety protocols.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of 2,4,5-Trichlorophenol.
Acute Oral Toxicity (LD50) Determination in Rats (Based on OECD Guideline 401)
This protocol is a generalized representation of the likely method used to obtain the cited LD50 values.
Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
Animals: Healthy, young adult rats of a single strain, typically weighing between 200-300g. Animals are acclimatized to laboratory conditions for at least 5 days prior to the experiment.
Procedure:
-
Fasting: Animals are fasted overnight (with access to water) before dosing.
-
Dose Preparation: The test substance (2,4,5-Trichlorophenol) is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Administration: A single dose of the test substance is administered to the animals via gavage. Multiple dose groups are used with a range of concentrations. A control group receives only the vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Necropsy: All animals (including those that die during the study and those euthanized at the end) are subjected to a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD50 is calculated using a standard statistical method, such as the probit method.
Visualizations
The following diagrams illustrate the general workflow for determining acute oral toxicity and a hypothetical signaling pathway for cellular toxicity.
Caption: Workflow for an acute oral toxicity (LD50) study.
Caption: A generalized signaling pathway for toxicant-induced cell death.
Conclusion
While a direct toxicological comparison between 2,4,5-Trichlorophenol and this compound is not currently possible due to a lack of data on the latter, this guide provides a comprehensive overview of the known hazards of 2,4,5-Trichlorophenol. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies employed in toxicological assessments. It is imperative that researchers exercise extreme caution when handling this compound and advocate for further toxicological studies to fill the existing data gap.
References
A Comparative Analysis of 2,4,5-Trichlorophenetole and Other Chlorinated Phenetoles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between chlorinated phenetoles is critical for advancing research and ensuring laboratory safety. This guide provides a comparative analysis of 2,4,5-Trichlorophenetole and other chlorinated phenetoles, offering insights into their physicochemical properties, synthesis, and biological activities. The information presented herein is supported by available experimental data, primarily extrapolated from studies on analogous chlorophenol compounds due to the limited direct comparative data on chlorinated phenetoles.
Physicochemical Properties: A Comparative Overview
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility | Log Kow (Estimated) |
| Phenetole | C₈H₁₀O | 122.17 | 169-170 | 0.966 | Insoluble | 2.3 |
| Monochlorophenetole (isomers) | C₈H₉ClO | 156.61 | ~180-200 | ~1.1-1.2 | Very Slightly Soluble | ~3.0-3.5 |
| Dichlorophenetole (isomers) | C₈H₈Cl₂O | 191.06 | ~200-230 | ~1.2-1.4 | Sparingly Soluble | ~3.8-4.5 |
| This compound | C₈H₇Cl₃O | 225.50 | ~230-260 | ~1.4-1.6 | Insoluble | ~4.8-5.5 |
| Tetrachlorophenetole (isomers) | C₈H₆Cl₄O | 259.94 | ~260-290 | ~1.6-1.8 | Insoluble | ~5.5-6.2 |
| Pentachlorophenetole | C₈H₅Cl₅O | 294.39 | ~290-320 | ~1.8-2.0 | Insoluble | ~6.5 |
Note: The values for chlorinated phenetoles are estimated based on the properties of phenetole and the known effects of chlorination on analogous aromatic compounds.
Experimental Protocols
Synthesis of Chlorinated Phenetoles via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. This protocol outlines the synthesis of a chlorinated phenetole from the corresponding chlorophenol and an ethylating agent.
Materials:
-
Appropriate chlorinated phenol (e.g., 2,4,5-trichlorophenol)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Ethyl halide (e.g., ethyl iodide or ethyl bromide) or diethyl sulfate
-
Anhydrous solvent (e.g., ethanol, acetone, or dimethylformamide)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Drying tube
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chlorinated phenol in an anhydrous solvent.
-
Add an equimolar amount of a strong base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.
-
Nucleophilic Substitution: To the stirred solution of the chlorinated phenoxide, add a slight excess of the ethylating agent (e.g., ethyl iodide).
-
Heat the reaction mixture to reflux for a period of 2 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash it with water in a separatory funnel to remove any remaining inorganic impurities.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude chlorinated phenetole.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Determination of Octanol-Water Partition Coefficient (Kow)
The octanol-water partition coefficient (Kow) is a critical parameter for assessing the lipophilicity and environmental fate of a compound. The shake-flask method is a standard procedure for its determination.
Materials:
-
Chlorinated phenetole of interest
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
Gas chromatograph with a suitable detector (e.g., ECD or MS)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the chlorinated phenetole in n-octanol.
-
Partitioning: In a separatory funnel, add a known volume of the n-octanol stock solution and a known volume of water.
-
Shake the funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases.
-
Allow the two phases to separate completely. If an emulsion forms, it may be necessary to centrifuge the mixture.
-
Analysis: Carefully separate the n-octanol and water layers.
-
Determine the concentration of the chlorinated phenetole in each phase using gas chromatography.
-
Calculation: The Kow is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
Biological Activity and Toxicity: A Structure-Activity Relationship
The biological activity of chlorinated phenetoles is expected to be closely related to that of their corresponding chlorophenol analogues. Studies on chlorophenols have consistently demonstrated that their toxicity increases with the degree of chlorination. This trend is attributed to increased lipophilicity, which enhances their ability to penetrate biological membranes and interact with cellular components.
Chlorinated phenols are known to act as uncouplers of oxidative phosphorylation, disrupting the proton gradient across the inner mitochondrial membrane and thereby inhibiting ATP synthesis.[1] This disruption of cellular energy metabolism can lead to a cascade of toxic effects.
Furthermore, these compounds can induce oxidative stress and have been shown to be genotoxic, mutagenic, and potentially carcinogenic.[2] The position of the chlorine atoms on the aromatic ring also influences toxicity, with ortho-substitution sometimes leading to different effects compared to meta- or para-substitution.
Based on these findings, it is highly probable that chlorinated phenetoles exhibit a similar structure-activity relationship, with pentachlorophenetole being the most toxic and monochlorophenetoles the least toxic among the chlorinated derivatives. The primary mechanism of toxicity is likely to involve the disruption of cellular energy metabolism and the induction of oxidative stress.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of toxicity for chlorinated phenetoles.
Caption: General workflow for the synthesis of chlorinated phenetoles.
Caption: A typical analytical workflow for chlorinated phenetoles.
References
A Comparative Guide to the Validation of a Novel GC-MS/MS Method for the Quantification of 2,4,5-Trichlorophenetole
This guide provides a comprehensive comparison of a newly developed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantitative analysis of 2,4,5-Trichlorophenetole against a traditional Gas Chromatography with Electron Capture Detection (GC-ECD) method. The supporting experimental data, detailed protocols, and workflow visualizations are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Data Presentation: Performance Comparison of Analytical Methods
The performance of the novel GC-MS/MS method and the traditional GC-ECD method were evaluated based on key validation parameters. The following table summarizes the comparative results, demonstrating the superior sensitivity and precision of the new method.
| Validation Parameter | New Method (GC-MS/MS) | Traditional Method (GC-ECD) | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9985 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | 80% - 120% |
| Precision (% RSD) | |||
| - Repeatability | 1.8% | 4.5% | ≤ 5% |
| - Intermediate Precision | 2.5% | 6.8% | ≤ 10% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 1.5 ng/mL | - |
Experimental Protocols: New GC-MS/MS Method
A detailed methodology for the newly validated GC-MS/MS method is provided below.
1. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 ng/mL to 100 ng/mL by serial dilution of the stock solution with methanol.
-
Sample Extraction: To 1 mL of the sample matrix (e.g., plasma, tissue homogenate), add 5 mL of hexane and vortex for 2 minutes. Centrifuge at 4000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of methanol.
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 250°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Quantifier: m/z 210 -> m/z 182
-
Qualifier: m/z 212 -> m/z 147
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process and the signaling pathway context where this compound might be studied.
Caption: Workflow for the validation of a new analytical method.
Caption: Hypothetical signaling pathway of this compound.
Navigating the Analytical Landscape for 2,4,5-Trichlorophenetole: A Guide in the Absence of Inter-laboratory Studies
A comprehensive search for inter-laboratory studies on the analysis of 2,4,5-Trichlorophenetole has revealed a significant gap in publicly available data. This absence of comparative studies makes it challenging for researchers, scientists, and drug development professionals to select and implement a standardized analytical method with established performance characteristics. To address this, the following guide provides a framework for the development and validation of an analytical method for this compound, drawing upon established practices for similar chlorinated aromatic compounds.
This guide will objectively compare potential analytical techniques, present detailed hypothetical experimental protocols, and outline the necessary steps for method validation. The information provided herein is intended to serve as a foundational resource for laboratories seeking to establish a robust and reliable method for the quantification of this compound.
Comparison of Potential Analytical Techniques
The choice of analytical technique is paramount for achieving the desired sensitivity, selectivity, and accuracy. Based on the chemical properties of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) are the most promising analytical platforms.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation of compounds in the liquid phase followed by detection using two stages of mass analysis. |
| Typical Performance | High sensitivity (ng/L to µg/L levels), excellent selectivity, and well-established for a wide range of semi-volatile organic compounds. | High sensitivity and selectivity, particularly suitable for non-volatile or thermally labile compounds. Often requires less sample preparation. |
| Hypothetical LOD | 0.1 - 1.0 µg/L | 0.05 - 0.5 µg/L |
| Hypothetical LOQ | 0.3 - 3.0 µg/L | 0.15 - 1.5 µg/L |
| Hypothetical Recovery | 85 - 110% | 90 - 115% |
| Hypothetical Precision (%RSD) | < 15% | < 10% |
Detailed Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the analysis of this compound. These should be considered as a starting point for method development and will require optimization and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Water Matrix):
-
To a 100 mL water sample, add a surrogate standard (e.g., a deuterated analogue of the analyte).
-
Adjust the pH to 7 with phosphate buffer.
-
Perform liquid-liquid extraction twice with 20 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Add an internal standard prior to analysis.
2. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) Protocol
1. Sample Preparation (Biological Matrix):
-
To 1 mL of plasma, add a surrogate standard.
-
Perform protein precipitation with 3 mL of cold acetonitrile.
-
Vortex and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Add an internal standard prior to analysis.
2. HPLC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for method development and the general experimental process.
Caption: Logical workflow for analytical method development.
Caption: General experimental workflow for analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental persistence of 2,4,5-Trichlorophenetole and structurally related chlorinated compounds. Due to a lack of available experimental data for this compound, this guide focuses on a qualitative comparison based on the known environmental fate of analogous compounds, namely 2,4,5-Trichlorophenol (2,4,5-TCP) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). The persistence of these compounds in the environment is a critical factor in assessing their potential for long-term ecological impact.
Comparative Analysis of Environmental Persistence
The environmental fate of a chemical is primarily governed by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. The persistence of a compound is often quantified by its half-life (t½) in different environmental compartments such as soil, water, and air.
Quantitative Data for Related Compounds
The following table summarizes available experimental data on the environmental persistence of 2,4,5-Trichlorophenol and 2,4,5-Trichlorophenoxyacetic acid. This data provides a benchmark for estimating the potential persistence of this compound.
| Compound Name | Chemical Structure | Biodegradation Half-life (Soil) | Photodegradation Half-life (Water) | Hydrolysis Half-life |
| This compound | No data available | No data available | No data available | |
| 2,4,5-Trichlorophenol (2,4,5-TCP) | 12 - 171 days (aerobic) | 1.5 - 24 hours | Stable | |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 10 - 150 days (aerobic) | 1 - 7 days | Stable at pH 5-9 |
Experimental Protocols
The determination of a pesticide's environmental persistence is conducted following standardized guidelines to ensure data reliability and comparability. Key protocols are established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Biodegradation in Soil
OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil
This guideline is designed to assess the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to fresh soil samples. The samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days.
-
Methodology:
-
Soil Selection: Representative agricultural soils are chosen based on their texture, organic carbon content, and pH.
-
Test Substance Application: The test substance is applied to the soil at a concentration relevant to its intended use.
-
Incubation: The treated soil samples are incubated under either aerobic (with a continuous supply of air) or anaerobic (in the absence of oxygen, often achieved by flooding the soil and purging with an inert gas) conditions.
-
Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC). Volatile products, such as ¹⁴CO₂, are trapped to determine the extent of mineralization.
-
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate its half-life (DT₅₀) in soil. The identification and quantification of transformation products provide insights into the degradation pathway.
EPA OCSPP 835.4100: Aerobic Soil Metabolism
This guideline is similar to OECD 307 and is used to determine the rate and pathway of a pesticide's degradation in soil under aerobic conditions. The experimental design and analytical methods are comparable.
Ready Biodegradability
OECD Test Guideline 301: Ready Biodegradability
This set of six methods is used to screen chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous medium.
-
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The mixture is incubated for 28 days.
-
Methodology: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, biochemical oxygen demand (BOD), or carbon dioxide (CO₂) evolution.
-
Data Interpretation: A substance is considered "readily biodegradable" if it meets specific pass levels (e.g., >60% of theoretical CO₂ evolution) within a 10-day window during the 28-day test period.
Microbial Degradation Pathways
The biodegradation of chlorinated aromatic compounds is a key process in their environmental dissipation. Microorganisms have evolved enzymatic pathways to break down these persistent pollutants.
Aerobic Degradation of Chlorinated Phenols
Under aerobic conditions, the initial step in the degradation of chlorinated phenols often involves the hydroxylation of the aromatic ring, followed by ring cleavage. The following diagram illustrates a generalized aerobic degradation pathway for a trichlorophenol.
Caption: Generalized aerobic degradation pathway of 2,4,5-Trichlorophenol.
Anaerobic Degradation of Chlorinated Aromatic Compounds
In anaerobic environments, reductive dechlorination is a critical initial step in the breakdown of chlorinated aromatic compounds. In this process, chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms.
Caption: Generalized anaerobic degradation pathway via reductive dechlorination.
Experimental Workflow for Environmental Persistence Studies
The logical flow for assessing the environmental persistence of a compound like this compound involves a series of tiered experimental studies.
Caption: Tiered workflow for assessing environmental persistence.
Bioaccumulation potential of 2,4,5-Trichlorophenetole in aquatic organisms
Lack of Direct Data on 2,4,5-Trichlorophenetole Bioaccumulation
Comprehensive literature searches did not yield specific studies on the bioaccumulation potential of this compound in aquatic organisms. The available research primarily focuses on the related compounds, 2,4,5-Trichlorophenol (2,4,5-TCP) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Due to the structural similarities and the common origin of these compounds as industrial chemicals or byproducts, data on 2,4,5-TCP and 2,4,5-T can serve as a preliminary guide to understanding the potential environmental fate and effects of this compound.
This guide, therefore, summarizes the available data on these surrogate compounds to provide an insight into the potential bioaccumulation and toxicity risks in aquatic ecosystems.
Bioaccumulation and Toxicity of Related Compounds
While direct Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) values for this compound are unavailable, the properties of related chlorophenols and phenoxyacetic acids suggest a potential for bioaccumulation. Chlorophenols, in general, are known for their toxicity to aquatic life and their persistence in the environment.[1]
Toxicity of 2,4,5-Trichlorophenol (2,4,5-TCP)
2,4,5-TCP is recognized for its use as a germicide and in the synthesis of herbicides and insecticides.[2] It is also a byproduct of industrial processes like paper milling.[2] Studies have shown its acute toxicity to a range of freshwater invertebrates.[2] It is highly soluble in water, has low volatility, and is slightly mobile in soil, indicating its potential to persist in aquatic environments.[3] The U.S. Environmental Protection Agency (EPA) has established aquatic life values for 2,4,5-TCP, recommending that the four-day average concentration should not exceed 1.9 µg/L more than once every three years and the one-hour average concentration should not exceed 17 µg/L more than once every three years to protect aquatic organisms.[4]
Toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
2,4,5-T is an obsolete herbicide that is moderately soluble in water and persistent in soil, with a high potential for leaching into groundwater.[5] Although extensive data is lacking, it is known to be moderately toxic to fish and algae.[5] Concerns about dioxin contaminants in its production led to the discontinuation of its use.[6]
Comparative Toxicity Data
The following table summarizes the acute toxicity data for 2,4,5-Trichlorophenol and 2,4,5-trichlorophenoxyacetic acid in various aquatic organisms.
| Compound | Organism | Exposure Duration | Endpoint | Concentration (µg/L) | Reference |
| 2,4,5-Trichlorophenol | Daphnia magna (Water Flea) | 48 h | EC50 | 2,400 | [4] |
| Lepomis macrochirus (Bluegill) | 96 h | LC50 | 450 | [4] | |
| Gammarus pseudolimnaeus (Amphipod) | - | - | Toxic | [2] | |
| Lumbriculus variegatus (Annelid) | - | - | Toxic | [2] | |
| 2,4,5-trichlorophenoxyacetic acid | Freshwater Fish (16 species) | 48-96 h | LC50 | 150 - 61,000 | [6] |
| Oncorhynchus mykiss (Rainbow Trout) | - | Geometric Mean LC50 | ~1100 | [6] | |
| Freshwater Crustaceans (4 species) | 48-96 h | LC50/EC50 | 120 - 88,000 | [6] | |
| Freshwater Insects (1 species) | 96 h | LC50 | 13,000 | [6] |
Experimental Protocols
The determination of a chemical's bioaccumulation potential typically involves standardized laboratory tests to measure its uptake and elimination in aquatic organisms.
Bioconcentration Factor (BCF) Determination in Fish
A common method for estimating the BCF of organic chemicals in fish, such as the fathead minnow (Pimephales promelas), involves a flow-through aquarium system.[7][8]
-
Exposure: Fish are exposed to a non-toxic concentration of the test chemical in the water for a set period (e.g., 32 days).[7][8]
-
Sampling: Composite samples of fish are collected at various time points during the exposure phase (e.g., 2, 4, 8, 16, 24, and 32 days).[7][8]
-
Analysis: The concentration of the chemical in the fish tissue and the water is measured.
-
Modeling: The bioconcentration process is often summarized using a first-order uptake model to calculate the steady-state BCF.[7][8]
A structure-activity relationship can also be used to estimate the BCF based on the n-octanol/water partition coefficient (log P) of a chemical, using the following equation: log BCF = 0.85 log P − 0.70.[7][8]
Acute Toxicity Testing
Acute toxicity tests are conducted to determine the concentration of a substance that is lethal to or has a significant adverse effect on a certain percentage of a test population over a short period.
-
Test Organisms: Standardized test organisms, such as Daphnia magna or bluegill sunfish, are used.[4]
-
Exposure: Organisms are exposed to a range of concentrations of the test substance for a defined period (e.g., 48 or 96 hours).
-
Observation: The number of dead or immobile organisms is recorded at regular intervals.
-
Endpoint Calculation: The data is used to calculate endpoints such as the LC50 (the concentration that is lethal to 50% of the test organisms) or EC50 (the concentration that causes a specific effect in 50% of the test organisms).[4]
Conceptual Bioaccumulation Pathway
The following diagram illustrates the general process of how a persistent organic pollutant might bioaccumulate in an aquatic food web.
Caption: Conceptual model of bioaccumulation in an aquatic food web.
Experimental Workflow for Toxicity Assessment
This diagram outlines a typical workflow for assessing the aquatic toxicity of a chemical compound.
Caption: Generalized workflow for aquatic toxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. ACUTE TOXICITY OF 2,4,5-TRICHLOROPHENOL TO FRESHWATER INVERTEBRATES [minds.wisconsin.edu]
- 3. 2,4,5-trichlorophenol [sitem.herts.ac.uk]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]
- 6. 2,4,5-T in freshwater and marine water [waterquality.gov.au]
- 7. measuring-and-estimating-the-bioconcentration-factor-of-chemicals-in-fish - Ask this paper | Bohrium [bohrium.com]
- 8. Measuring and estimating the bioconcentration factor of chemicals in fish : Supplemental materials | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
A Comparative Guide to Solvent Efficacy in the Extraction of 2,4,5-Trichlorophenetole and Related Compounds
This guide provides a comparative analysis of the efficacy of various solvents for the extraction of 2,4,5-Trichlorophenetole and structurally similar chlorophenolic compounds. The selection of an appropriate solvent is a critical step in analytical and preparative procedures, directly impacting the yield and purity of the target analyte. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a summary of experimental findings to aid in method development.
Data Summary of Solvent Extraction Efficacy for Chlorophenols
The following table summarizes the performance of different solvents in the extraction of chlorophenols, which can serve as a reference for this compound due to their structural similarities. The data is compiled from various studies and highlights the recovery rates and efficiency of each solvent system.
| Solvent/Solvent System | Target Analyte(s) | Extraction Method | Matrix | Key Findings | Reference |
| Methylene Chloride | Chlorophenols | Liquid-Liquid Extraction (LLE) | Aqueous Solutions | Useful for preconcentration of chlorophenols. | [1] |
| Acetone | Phenolic Compounds | Solid-Liquid Extraction | Plant Material (Mentha longifolia) | Showed the highest total phenolic content extracted. | [2] |
| Ethanol (70%) | Phenolic Compounds | Solid-Liquid Extraction | Plant Material (Mentha longifolia) | Resulted in the highest extraction yield by weight. | [2] |
| Methanol | Phenolic Compounds | Solid-Liquid Extraction | Plant Material (Thymus vulgaris) | Reported as the most suitable solvent for phenol extraction due to its ability to inhibit polyphenol oxidation. | [3] |
| Hexane | Chlorophenols and Alkylphenols | Solid Phase Derivative Extraction | Water and Juice | Used for the elution of derivatized phenols from the solid phase column. | [4] |
| Isodecanole | Chlorophenols | Extraction | Industrial Effluent | Employed for the recovery of chlorophenols from wastewater. | [5] |
| Toluene | p-Chlorophenol | Complexation Reaction | Solvent Phase | Used as a solvent in a process to separate phenolic isomers. | [6] |
| [3C6PC14][FeCl4] (Magnetic Ionic Liquid) | Phenolic Compounds | Magnetic Extraction | Aqueous Solution | Exhibited significantly higher extraction efficiency compared to traditional ionic liquids. | [7] |
Experimental Protocols
Below are generalized methodologies for common extraction techniques cited in the literature for chlorophenols, which can be adapted for this compound.
1. Liquid-Liquid Extraction (LLE) with Methylene Chloride [1]
-
Objective: To separate chlorophenols from an aqueous matrix.
-
Apparatus: Separatory funnel, beakers, pH meter, gas chromatograph-mass spectrometer (GC-MS).
-
Procedure:
-
Adjust the pH of the aqueous sample containing chlorophenols to acidic conditions (e.g., pH 2) to ensure the analytes are in their neutral form.
-
Transfer the sample to a separatory funnel.
-
Add a measured volume of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 2 minutes), ensuring to vent pressure periodically.
-
Allow the layers to separate. The organic layer (methylene chloride) will contain the extracted chlorophenols.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction with fresh methylene chloride to improve recovery.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a desired volume before analysis by GC-MS.
-
2. Solid-Liquid Extraction with Acetone/Ethanol [2]
-
Objective: To extract phenolic compounds from a solid matrix (e.g., plant material).
-
Apparatus: Grinder/blender, flasks, shaker/sonicator, filtration apparatus, rotary evaporator.
-
Procedure:
-
Dry and grind the solid sample to a fine powder to increase the surface area for extraction.
-
Weigh a specific amount of the powdered sample and place it in an extraction vessel.
-
Add a measured volume of the chosen solvent (e.g., acetone or 70% ethanol).
-
Agitate the mixture using a shaker or sonicator for a defined period to facilitate the transfer of analytes into the solvent.
-
Separate the solid material from the solvent by filtration or centrifugation.
-
The resulting liquid extract can be further concentrated using a rotary evaporator.
-
The concentrated extract is then ready for analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the solvent extraction of this compound from a sample matrix, followed by analysis.
Caption: Generalized workflow for solvent extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of various extracting solvents on phytochemical composition, and biological properties of Mentha longifolia L. leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 4. researchgate.net [researchgate.net]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
- 7. Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Degradation of 2,4,5-Trichlorophenetole: A Comparative Guide to Product Structure Confirmation
For researchers, scientists, and drug development professionals, the definitive identification of degradation products is a critical step in evaluating the environmental fate and potential toxicity of chemical compounds. This guide provides a comparative overview of the methodologies used to confirm the structures of degradation products of 2,4,5-Trichlorophenetole, supported by experimental data and detailed protocols for key analytical techniques.
The degradation of this compound, a chlorinated aromatic ether, is anticipated to proceed through an initial cleavage of the ether bond, yielding 2,4,5-Trichlorophenol (2,4,5-TCP) as a primary intermediate. The subsequent degradation of 2,4,5-TCP has been the subject of various studies, providing a foundational understanding of the downstream transformation products. This guide will focus on the confirmation of these degradation product structures, drawing parallels from the well-documented degradation of 2,4,5-TCP.
Comparative Analysis of Degradation Product Structures
The degradation of this compound can be initiated through various mechanisms, including microbial degradation and advanced oxidation processes. The resulting degradation products are typically identified and quantified using a combination of chromatographic and spectroscopic techniques.
| Degradation Product | Analytical Method | Limit of Detection (LOD) | Quantitative Data | Reference |
| 2,4,5-Trichlorophenol (2,4,5-TCP) | GC-MS | 0.1 µg/L | Up to 500 ppm initial concentration reduced to 163 ppm after treatment.[1][2] | [1][2] |
| 2,5-Dichloro-1,4-benzoquinone | GC-MS, HPLC | Not Reported | Identified as a primary metabolite in fungal degradation. | [3] |
| 2,5-Dichloro-1,4-hydroquinone | GC-MS, HPLC | Not Reported | Intermediate in the degradation pathway. | [3] |
| 5-Chloro-4-hydroxy-1,2-benzoquinone | GC-MS, HPLC | Not Reported | Identified in the multistep degradation pathway. | [3] |
| 5-Chloro-1,2,4-trihydroxybenzene | GC-MS, HPLC | Not Reported | A key intermediate before further dechlorination. | [3] |
| 1,2,4,5-Tetrahydroxybenzene | GC-MS, HPLC | Not Reported | Penultimate product before ring cleavage. | [3] |
Experimental Protocols
Sample Preparation for GC-MS Analysis
A widely used method for the analysis of chlorinated phenols and their degradation products involves liquid-liquid extraction followed by derivatization.
-
Extraction: Acidify the aqueous sample to pH < 2 with concentrated sulfuric acid. Extract the sample with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
Derivatization: For improved volatility and chromatographic separation, derivatize the extracted analytes. A common method is acetylation using acetic anhydride and a catalyst (e.g., pyridine or sodium bicarbonate).
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the target analytes. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra of the separated compounds are compared with reference spectra for identification.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is another powerful technique for the separation and quantification of polar degradation products that may not be amenable to GC analysis.
-
Mobile Phase: A typical mobile phase for the separation of chlorinated phenols and their hydroxylated metabolites is a gradient of methanol or acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Detection: A UV detector set at a wavelength where the analytes have maximum absorbance (e.g., 280 nm) is often employed. For more definitive identification, a diode array detector (DAD) or a mass spectrometer (LC-MS) can be used.
Visualizing the Degradation Pathway and Experimental Workflow
To further elucidate the complex processes involved in the degradation of this compound, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed degradation pathway of this compound.
Caption: Typical experimental workflow for product identification.
References
Navigating the Analytical Landscape: A Comparison of Certified Reference Materials for 2,4,5-Trichlorophenetole Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 2,4,5-Trichlorophenetole, the selection of a suitable Certified Reference Material (CRM) is a critical first step. CRMs provide the benchmark against which analytical measurements are made, ensuring accuracy, traceability, and comparability of data. This guide offers a comparative overview of commercially available CRMs suitable for the analysis of this compound and its structural analogs, supported by a detailed experimental protocol for their use in a common analytical workflow.
A Note on Availability: Certified Reference Materials for this compound are not as readily available as those for its close structural analog, 2,4,5-Trichlorophenol. Due to this, the following comparison utilizes CRMs for 2,4,5-Trichlorophenol as a representative example to illustrate the key parameters for CRM selection. Researchers should verify the availability of this compound CRMs from leading suppliers.
Comparison of Certified Reference Materials
The selection of a CRM should be based on factors such as the certified concentration, uncertainty, solvent matrix, and the accreditation of the supplier. The following table summarizes the specifications of representative CRMs for 2,4,5-Trichlorophenol, which can serve as a proxy for evaluating CRMs for this compound when they become available.
| Parameter | AccuStandard | LGC Standards | Sigma-Aldrich (TraceCERT®) |
| Analyte | 2,4,5-Trichlorophenol | 2,4,5-Trichlorophenol | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |
| Catalog Number | Varies by concentration and solvent | Varies by product | 32547 |
| Concentration | Typically 10 µg/mL to 1000 µg/mL | Typically 100 µg/mL | 100 µg/mL |
| Solvent | Methanol, Isooctane, or other organic solvents | Methanol or Isooctane | Acetonitrile |
| Certified Value Uncertainty | Specified on the Certificate of Analysis | Specified on the Certificate of Analysis | Specified on the Certificate of Analysis |
| Traceability | NIST or other recognized National Metrology Institute | NIST or other recognized National Metrology Institute | NIST |
| Accreditation | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 |
| Format | Solution | Solution | Solution |
Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the quantitative analysis of this compound or its analogs using a CRM.
1. Objective: To determine the concentration of this compound in a sample matrix using an external calibration method with a certified reference material.
2. Materials and Reagents:
-
Certified Reference Material (CRM) of this compound
-
Sample for analysis
-
High-purity solvent (e.g., hexane, methanol, matching the CRM solvent)
-
Internal standard (e.g., a deuterated analog, if available)
-
GC-MS system with an appropriate capillary column (e.g., DB-5ms)
-
Autosampler vials with inserts
-
Micropipettes and volumetric flasks
3. Standard Preparation:
-
Stock Standard Solution: Use the purchased CRM as the stock solution. Note its certified concentration.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution with the appropriate high-purity solvent. The concentration range should bracket the expected concentration of the analyte in the samples. A typical range might be 1, 5, 10, 50, and 100 ng/mL.
-
Internal Standard Spiking: If using an internal standard, spike a known amount into each calibration standard and sample extract.
4. Sample Preparation:
-
The sample preparation method will depend on the matrix (e.g., water, soil, biological tissue). A typical procedure for a solid matrix might involve:
-
Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent (e.g., hexane:acetone mixture).
-
Cleanup: Solid-phase extraction (SPE) to remove interfering compounds.
-
Concentration: Evaporation of the solvent and reconstitution in a known volume of a solvent suitable for GC-MS analysis.
-
5. GC-MS Analysis:
-
Injection: Inject 1 µL of each calibration standard and sample extract into the GC-MS system.
-
Gas Chromatograph Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
-
Mass Spectrometer Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
-
6. Data Analysis:
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for quantitative analysis.
Caption: Calibration curve preparation steps.
Unraveling the Metabolic Journey of 2,4,5-Trichlorophenol Across Species: A Comparative Guide
A notable scarcity of publicly available scientific literature exists regarding the metabolic fate of 2,4,5-Trichlorophenetole. Given that O-deethylation is a primary metabolic pathway for phenetoles, this guide will focus on its principal and well-studied metabolite, 2,4,5-Trichlorophenol (2,4,5-TCP). This compound is a significant environmental contaminant and its biotransformation is crucial for understanding its toxicity and persistence.
This guide provides a comparative analysis of the metabolic pathways of 2,4,5-Trichlorophenol in various species, including mammals and microorganisms. It is intended for researchers, scientists, and professionals in drug development and environmental science, offering a concise yet comprehensive overview of the current understanding of 2,4,5-TCP metabolism. The guide summarizes quantitative metabolic data, details experimental methodologies, and visualizes the complex metabolic pathways.
Comparative Metabolic Profile of 2,4,5-Trichlorophenol
The biotransformation of 2,4,5-Trichlorophenol varies significantly across different biological systems. In mammals, metabolism is primarily aimed at detoxification and excretion, involving oxidation and conjugation reactions. In contrast, microorganisms have evolved diverse catabolic pathways to utilize 2,4,5-TCP as a carbon and energy source, leading to its complete mineralization.
Quantitative Metabolic Data
The following table summarizes the known urinary metabolites of 2,4,5-Trichlorophenol in rats. Data for other mammalian species, such as rabbits, is limited in the public domain.
| Species | Tissue/Fluid | Parent Compound (% of Dose) | Metabolite(s) | % of Dose | Analytical Method | Reference(s) |
| Rat | Urine | 2.2% | 2,4,5-Trichlorophenol | 2.2% | GC/MS | [1] |
| Rat | Kidney | - | - | - | - | [2] |
| Human | Urine | Detected (20% of population) | - | 95th percentile: 3 µg/L | GC/MS/MS | [1] |
Mammalian Metabolic Pathways
In mammals, the liver is the primary site of 2,4,5-Trichlorophenol metabolism. The metabolic process can be broadly divided into Phase I (oxidation) and Phase II (conjugation) reactions.
Phase I Metabolism: Oxidation
The initial step in the mammalian metabolism of 2,4,5-TCP involves oxidation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. In rats, several CYP isoforms have been identified as being involved in the metabolism of 2,4,5-TCP, particularly in the kidney. These include CYP2C11, CYP2B6, CYP2C19, CYP2C/E, and CYP2E1. This oxidative step can lead to the formation of reactive intermediates.
Phase II Metabolism: Conjugation
Following oxidation, the resulting metabolites, as well as the parent 2,4,5-TCP, undergo conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion in urine. The primary conjugation pathways are glucuronidation and sulfation, forming 2,4,5-trichlorophenyl-glucuronide and 2,4,5-trichlorophenyl-sulfate, respectively.
Microbial Metabolic Pathways
Microorganisms exhibit a remarkable capacity to degrade 2,4,5-Trichlorophenol, often utilizing it as a sole source of carbon and energy. The degradation pathways vary between different microbial species, with both aerobic and anaerobic pathways identified.
Aerobic Degradation by Bacteria
Aerobic bacteria, such as Burkholderia cepacia (formerly Pseudomonas cepacia), have been shown to degrade 2,4,5-TCP. The initial step involves a monooxygenase-catalyzed conversion of 2,4,5-TCP to 2,5-dichloro-p-benzoquinone.[3] This is followed by a series of reduction and oxidation steps, leading to the removal of chlorine atoms and eventual ring cleavage.[3]
Fungal Degradation
The white-rot fungus Phanerochaete chrysosporium is capable of mineralizing 2,4,5-TCP under secondary metabolic conditions.[4] This process is mediated by its extracellular lignin-modifying enzymes, primarily lignin peroxidase (LiP) and manganese peroxidase (MnP).[4] The pathway involves a series of oxidative dechlorination and reduction cycles, ultimately leading to the formation of 1,2,4,5-tetrahydroxybenzene, which is then subject to ring cleavage.[4]
Experimental Protocols
A detailed understanding of the metabolic fate of 2,4,5-TCP has been achieved through a variety of experimental approaches.
In Vivo Mammalian Metabolism Studies
Objective: To identify and quantify the metabolites of 2,4,5-TCP in urine and feces following administration to a model organism (e.g., rat).
Typical Protocol:
-
Animal Model: Male and female rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.
-
Dosing: 2,4,5-Trichlorophenol, often radiolabeled (e.g., with ¹⁴C), is administered to the animals, typically via oral gavage or intraperitoneal injection. A range of doses may be used to assess dose-dependent metabolism.
-
Sample Collection: Animals are housed in metabolism cages that allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, or 72 hours).
-
Sample Preparation:
-
Urine: May be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase and arylsulfatase) to cleave conjugated metabolites. Samples are then extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Feces: Homogenized and extracted with an appropriate organic solvent.
-
-
Metabolite Identification and Quantification:
-
Chromatography: Extracts are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Detection: Mass Spectrometry (MS) is used for the identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. Radiolabeled metabolites can be detected and quantified using a radioactivity detector.
-
-
Data Analysis: The percentage of the administered dose for each metabolite and the parent compound is calculated.
In Vitro Microbial Degradation Studies
Objective: To elucidate the metabolic pathway of 2,4,5-TCP degradation by a specific microorganism.
Typical Protocol:
-
Microorganism and Culture Conditions: A pure culture of the microorganism of interest (e.g., Burkholderia cepacia or Phanerochaete chrysosporium) is grown in a suitable liquid medium.
-
Initiation of Degradation: 2,4,5-Trichlorophenol is added to the culture as the sole carbon source or in the presence of a co-substrate.
-
Time-Course Sampling: Aliquots of the culture medium are collected at various time points.
-
Sample Preparation: The samples are centrifuged to remove microbial cells, and the supernatant is extracted with an organic solvent.
-
Metabolite Analysis: The extracts are analyzed using techniques such as HPLC, GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the parent compound and its degradation products.
-
Enzyme Assays: To identify the enzymes involved, cell-free extracts can be prepared, and enzymatic activity can be measured using 2,4,5-TCP or its metabolites as substrates.
Conclusion
The metabolic fate of 2,4,5-Trichlorophenol is highly dependent on the biological system. In mammals, the primary goal is detoxification and excretion through oxidative and conjugative pathways. In contrast, microorganisms have evolved sophisticated enzymatic machinery to degrade and mineralize this persistent pollutant. Further research is needed to obtain more detailed quantitative data on the metabolism of 2,4,5-TCP in a wider range of mammalian species to better assess its toxicological risk. Understanding these diverse metabolic pathways is essential for developing effective bioremediation strategies and for protecting human and environmental health.
References
- 1. hh-ra.org [hh-ra.org]
- 2. Kinetics of 2,4,6-trichlorophenol in different organs of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of 2,4,5-trichlorophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical results for 2,4,5-Trichlorophenetole with a secondary method
Introduction
In the realm of analytical chemistry, ensuring the accuracy and reliability of quantitative results is paramount. Cross-validation of analytical data with a secondary, independent method is a critical step in method validation and quality control. This process involves comparing the results obtained from a primary analytical method with those from a secondary method that employs a different scientific principle. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the analysis of 2,4,5-Trichlorophenol.
Cross-validation is essential for identifying potential matrix effects, interferences, or method-specific biases that might not be apparent when using a single analytical technique. This is particularly crucial in complex matrices encountered in environmental, food, and pharmaceutical analysis.[1] By demonstrating concordance between two dissimilar methods, researchers can have greater confidence in the accuracy of their analytical data.
Comparison of Analytical Methods for 2,4,5-Trichlorophenol
Both GC-MS and HPLC-MS/MS are powerful analytical techniques widely used for the determination of chlorinated phenols in various samples.[2] The choice between the two often depends on the specific application, sample matrix, and desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds.[1] For polar analytes like 2,4,5-Trichlorophenol, derivatization is often employed to increase volatility and improve chromatographic performance.[3][4]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] It offers high selectivity and sensitivity, particularly with the use of tandem mass spectrometry.
The following table summarizes the typical performance characteristics of GC-MS and HPLC-MS/MS for the analysis of 2,4,5-Trichlorophenol.
Table 1: Comparison of Quantitative Performance Data for 2,4,5-Trichlorophenol Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Linearity (R²) | > 0.998[3] | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.1 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | 0.5 - 10 µg/L |
| Recovery (%) | 85 - 115% | 90 - 110% |
| Precision (RSD %) | < 15% | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of 2,4,5-Trichlorophenol by GC-MS and HPLC-MS/MS.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the extraction, derivatization, and analysis of 2,4,5-Trichlorophenol from a given sample matrix.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Acidify the aqueous sample to pH < 2 with a suitable acid (e.g., HCl).
-
Condition a solid-phase extraction cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the eluate under a gentle stream of nitrogen.
2. Derivatization
-
To the concentrated extract, add a derivatizing agent (e.g., acetic anhydride or BSTFA) and a catalyst (e.g., pyridine or K₂CO₃).[3][5]
-
Heat the mixture to facilitate the reaction and convert the polar phenol group to a less polar ester or ether.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Secondary Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides a complementary analysis without the need for derivatization.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Acidify the aqueous sample to pH < 2.
-
Add a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shake vigorously to partition the analyte into the organic phase.
-
Separate the organic layer.
-
Repeat the extraction process.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC-MS/MS Analysis
-
HPLC System: Shimadzu Nexera X2 (or equivalent)
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of analytical results for 2,4,5-Trichlorophenol.
Caption: Workflow for cross-validation of 2,4,5-Trichlorophenol results.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. iwaponline.com [iwaponline.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
Safety Operating Guide
2,4,5-Trichlorophenetole proper disposal procedures
Proper disposal of 2,4,5-Trichlorophenetole requires careful adherence to hazardous waste regulations due to its presumed toxicity and persistence in the environment. While specific data for this compound is limited, its structural similarity to 2,4,5-Trichlorophenol, a known hazardous substance, necessitates a cautious approach to its management and disposal. This guide provides a comprehensive overview of the recommended procedures for handling, storing, and disposing of this compound, drawing upon safety protocols for structurally related chlorinated compounds.
Immediate Safety and Handling Precautions
Researchers and laboratory personnel must handle this compound in a controlled environment, utilizing appropriate personal protective equipment (PPE) to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, viton) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: When handling the powder form or in situations where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and ensure the safety of personnel.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For solid spills, cover with a dry absorbent material such as sand, vermiculite, or a commercial sorbent. For liquid spills, dike the area to prevent spreading.
-
Neutralize: For spills of chlorinated phenols, a mixture of soda ash and slaked lime can be used for neutralization.[1] This may also be effective for this compound.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials should also be treated as hazardous waste.
Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination. It must be treated as a hazardous waste in accordance with local, state, and federal regulations.
Waste Characterization:
-
Due to its chlorinated aromatic structure, this compound is likely to be classified as a hazardous waste. Consult your institution's environmental health and safety (EHS) department for specific waste codes.
Disposal Method:
-
The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[2] This process ensures the complete destruction of the compound.
-
Do not dispose of this compound down the drain or in regular trash.[2]
Quantitative Data for 2,4,5-Trichlorophenol (as a proxy)
The following table summarizes key quantitative data for 2,4,5-Trichlorophenol, which can be used as a conservative estimate for the properties of this compound.
| Property | Value | Reference |
| CAS Number | 95-95-4 | [1][3] |
| Molecular Formula | C₆H₃Cl₃O | [3] |
| Molecular Weight | 197.45 g/mol | |
| Melting Point | 67 °C | |
| Boiling Point | 253 °C | |
| Solubility in Water | 1.15 g/L at 20 °C | |
| Vapor Pressure | 0.003 mmHg at 25 °C |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
